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2,4-Dichloro-5-iodo-6-methylpyrimidine Documentation Hub

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  • Product: 2,4-Dichloro-5-iodo-6-methylpyrimidine
  • CAS: 96949-46-1

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Solubility Profile of 2,4-Dichloro-5-iodo-6-methylpyrimidine

Executive Summary In the landscape of modern drug discovery, highly functionalized pyrimidines serve as foundational scaffolds for synthesizing advanced active pharmaceutical ingredients (APIs), particularly kinase inhib...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, highly functionalized pyrimidines serve as foundational scaffolds for synthesizing advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and oncology therapeutics. 2,4-Dichloro-5-iodo-6-methylpyrimidine (CAS: 96949-46-1) is a premier tri-halogenated building block. This whitepaper provides an in-depth technical analysis of its physicochemical properties, solubility profile, and regioselective experimental workflows, designed to empower application scientists and drug development professionals.

Physicochemical Properties & Molecular Causality

The utility of 2,4-dichloro-5-iodo-6-methylpyrimidine stems from its orthogonal reactivity, which is directly dictated by its physicochemical parameters. The presence of three heavy halogens (two chlorines, one iodine) and an electron-donating methyl group creates a highly polarized, electron-deficient aromatic system [1].

Quantitative Data Summary

The following table synthesizes the core physicochemical properties of the compound. The causality behind these metrics dictates its handling and application in the lab.

PropertyValueCausality / Relevance in Drug Design
CAS Number 96949-46-1Standard identifier for global procurement and regulatory tracking [2].
Molecular Formula C5H3Cl2IN2Tri-halogenated system provides distinct steric and electronic mapping.
Molecular Weight 288.89 g/mol Optimal low molecular weight for Fragment-Based Drug Design (FBDD).
Estimated LogP 2.8 – 3.2High lipophilicity driven by halogens; necessitates organic co-solvents.
H-Bond Donors 0Contributes to poor aqueous solubility and high membrane permeability.
H-Bond Acceptors 2 (Pyrimidine N)Critical for binding to the hinge region of target kinases.
Physical State Solid (Powder)Requires precise gravimetric handling and controlled dissolution protocols.
Electronic Effects and Regioselectivity

Understanding the electronic distribution is paramount for synthetic planning:

  • C4-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr). The intermediate Meisenheimer complex is stabilized by the adjacent N3 and para N1 atoms.

  • C2-Chlorine: Less reactive than C4 due to steric hindrance and slightly lower electrophilicity, allowing for sequential, differentiated SNAr reactions.

  • C5-Iodine: Highly polarizable and specifically primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) without interfering with the SNAr pathways [3].

Reactivity Core 2,4-Dichloro-5-iodo-6-methylpyrimidine (Core Scaffold) C5 C5-Iodine (Pd-Catalyzed Coupling) Core->C5 2. Suzuki/Sonogashira (80°C) C4 C4-Chlorine (Primary SNAr) Core->C4 1. Amine/Thiol (0°C) C2 C2-Chlorine (Secondary SNAr) Core->C2 3. High Temp SNAr (120°C) API Target Kinase Inhibitor C5->API C4->API C2->API

Diagram 1: Orthogonal reactivity pathways of 2,4-dichloro-5-iodo-6-methylpyrimidine.

Solubility Profile

Because 2,4-dichloro-5-iodo-6-methylpyrimidine lacks hydrogen bond donors and possesses three lipophilic halogens, its solvation thermodynamics heavily favor organic media over aqueous systems.

  • Aqueous Solubility: Practically insoluble (< 0.1 mg/mL) at physiological pH (7.4). The high crystal lattice energy and hydrophobicity prevent water molecules from effectively solvating the compound.

  • Organic Solubility:

    • Aprotic Polar Solvents: Highly soluble (> 50 mg/mL) in Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). These are the solvents of choice for stock solutions and SNAr reactions.

    • Chlorinated Solvents: Moderately soluble in Dichloromethane (DCM) and Chloroform, making them ideal for liquid-liquid extraction during reaction workups.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided. Every step includes the mechanistic causality behind the action.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol separates kinetic dissolution artifacts from true thermodynamic solubility, ensuring accurate data for reaction scaling.

  • Solid Dispensing: Weigh 5.0 mg of 2,4-dichloro-5-iodo-6-methylpyrimidine into a 2 mL amber glass HPLC vial. Causality: Amber glass prevents potential UV-induced dehalogenation of the C5-iodine.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., DMSO or Phosphate Buffer).

  • Equilibration: Seal the vial and agitate on an isothermal orbital shaker at 300 rpm for 24 hours at 25.0 ± 0.1 °C. Causality: 24 hours is required to overcome the activation energy of the crystal lattice, ensuring true equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes. Self-Validation: A visible solid pellet must remain at the bottom; if no pellet is present, the solution is not saturated, and more API must be added.

  • Quantification: Carefully aspirate the supernatant, dilute appropriately in mobile phase, and analyze via HPLC-UV at 254 nm against a 5-point standard calibration curve.

Protocol Step1 Step 1: Solid Dispensing (Excess API in amber vial) Step2 Step 2: Solvent Addition (Buffer or Organic) Step1->Step2 Step3 Step 3: Equilibration (Isothermal Shaking, 24h) Step2->Step3 Step4 Step 4: Phase Separation (Centrifugation at 10k x g) Step3->Step4 Step5 Step 5: Quantification (HPLC-UV Analysis) Step4->Step5

Diagram 2: Standard shake-flask methodology for thermodynamic solubility profiling.

Protocol B: Regioselective C4-Amination (SNAr)
  • Preparation: Dissolve 1.0 eq of 2,4-dichloro-5-iodo-6-methylpyrimidine in anhydrous THF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Cooling: Cool the reaction vessel to 0 °C using an ice bath. Causality: Lowering the temperature kinetically traps the reaction at the C4 position, preventing over-reaction at the C2 position.

  • Reagent Addition: Add 1.2 eq of the target primary amine, followed dropwise by 1.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, driving the reaction forward.

  • Monitoring: Stir for 2 hours and monitor via LC-MS.

  • Workup: Quench with saturated aqueous NH4Cl and extract with DCM. The lipophilic product will partition into the organic layer.

Conclusion

2,4-Dichloro-5-iodo-6-methylpyrimidine is a cornerstone intermediate in modern synthetic chemistry. By leveraging its distinct electronic properties and understanding its solubility constraints, researchers can execute highly precise, regioselective transformations. Adherence to strict thermodynamic protocols ensures that downstream drug development workflows remain robust, scalable, and reproducible.

References

  • Title: 2,4-dichloro-5-iodo-6-methylpyrimidine Suppliers and Synthetic Routes Source: LookChem URL: [Link]

  • Title: Amadis Chemical Company Limited - Product Catalog (CAS: 96949-46-1) Source: ChemBuyersGuide URL: [Link]

Exploratory

In-Depth Technical Guide: Mass Spectrometry Fragmentation Pathways of 2,4-Dichloro-5-iodo-6-methylpyrimidine

Executive Summary For researchers and drug development professionals, the unambiguous structural elucidation of halogenated heterocyclic scaffolds is a critical bottleneck in preclinical chemistry. 2,4-Dichloro-5-iodo-6-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the unambiguous structural elucidation of halogenated heterocyclic scaffolds is a critical bottleneck in preclinical chemistry. 2,4-Dichloro-5-iodo-6-methylpyrimidine (CAS: 96949-46-1) is a highly functionalized building block frequently utilized in the synthesis of kinase inhibitors and advanced agrochemicals.

Due to the presence of three distinct halogen atoms (two chlorines and one iodine) on a single pyrimidine ring, this molecule presents a highly complex but predictable energetic landscape during tandem mass spectrometry (MS/MS). This whitepaper provides an authoritative, mechanistic breakdown of its fragmentation pathways, leveraging high-resolution mass spectrometry (HRMS) principles to establish a self-validating analytical protocol.

Physicochemical & Isotopic Profiling

Before analyzing fragmentation, one must establish the baseline isotopic signature of the intact precursor. The elemental composition of 2,4-Dichloro-5-iodo-6-methylpyrimidine is C₅H₃Cl₂IN₂ (Exact Mass: 287.8717 Da).

In positive electrospray ionization (ESI+), the protonated precursor [M+H]+ appears at a nominal m/z of 288.88. The presence of two chlorine atoms ( 35 Cl and 37 Cl) creates a highly diagnostic isotopic cluster. Because iodine ( 127 I) is monoisotopic, the isotopic envelope is entirely dictated by the chlorines, resulting in an M : M+2 : M+4 ratio of approximately 9:6:1 [1]. This ratio acts as an internal biological watermark; any fragment retaining this 9:6:1 ratio has preserved both chlorine atoms, while a shift to a 3:1 ratio indicates the loss of one chlorine[1].

Core Fragmentation Pathways (Mechanistic Analysis)

The fragmentation of halopyrimidines under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) is governed by the thermodynamic threshold energies of their respective carbon-halogen bonds[2].

Pathway A: Primary Deiodination (The C-I Bond Cleavage)
  • Causality: The bond dissociation energy of C-I (~238 kJ/mol) is significantly lower than that of C-Cl (~397 kJ/mol) or the pyrimidine C-N bonds. Consequently, the primary and most facile fragmentation event is the homolytic cleavage of the iodine radical (I•).

  • Mechanism: The precursor [M+H]+ (m/z 288.88) ejects an iodine radical (-127 Da) to form an odd-electron radical cation [M+H−I]+ at m/z 161.98. Alternatively, a heterolytic cleavage involving a hydrogen transfer can expel neutral HI (-128 Da), yielding an even-electron cation at m/z 160.97. Both fragments retain the 9:6:1 isotopic signature.

Pathway B: Secondary Dechlorination and HCl Elimination
  • Causality: Following deiodination, the internal energy of the system drives the expulsion of the next weakest bond: the C-Cl bond. The adjacent 6-methyl group provides a readily available source of protons, facilitating the thermodynamically favorable neutral loss of hydrochloric acid (HCl, 36/38 Da).

  • Mechanism: The m/z 161.98 fragment loses HCl to form a highly conjugated fragment at m/z 126.00. Crucially, this fragment will exhibit a 3:1 isotopic ratio , confirming the presence of only one remaining chlorine atom.

Pathway C: Pyrimidine Ring Cleavage
  • Causality: Halogenated pyrimidines are known to undergo ring-opening reactions post-dehalogenation, often expelling nitriles depending on the substitution pattern[3].

  • Mechanism: The deiodinated pyrimidine core can undergo a retro-Diels-Alder-like cleavage, expelling cyanogen chloride (ClCN, 61 Da) or hydrogen cyanide (HCN, 27 Da), leading to lower mass aliphatic fragments (e.g., m/z 101.00).

Pathway P Precursor Ion [M+H]+ m/z 288.88 (Cl2 Isotope 9:6:1) F1 Radical Cation [M+H - I•]+ m/z 161.98 (Cl2 Isotope 9:6:1) P->F1 Homolytic Cleavage - I• (126.90 Da) F2 Even-Electron Cation [M+H - HI]+ m/z 160.97 (Cl2 Isotope 9:6:1) P->F2 Heterolytic Cleavage - HI (127.91 Da) F3 Dechlorinated Fragment [M+H - I• - HCl]+ m/z 126.00 (Cl1 Isotope 3:1) F1->F3 - HCl (35.98 Da) Proton from 6-Methyl F4 Ring Cleavage [M+H - I• - ClCN]+ m/z 101.00 (Cl1 Isotope 3:1) F1->F4 Pyrimidine Ring Opening - ClCN (60.97 Da)

Caption: Mechanistic MS/MS fragmentation pathways for 2,4-Dichloro-5-iodo-6-methylpyrimidine.

Data Presentation: Quantitative Fragment Summary

The following table summarizes the theoretical high-resolution mass fragments expected during the MS/MS analysis of this compound.

Fragment IonExact Mass (m/z)Neutral LossIsotopic PatternStructural Significance
[M+H]+ 288.8795None9:6:1 (Cl₂)Intact protonated precursor
[M+H−I]+ 161.9750I• (126.9045)9:6:1 (Cl₂)Primary deiodination (Homolytic)
[M+H−HI]+ 160.9671HI (127.9124)9:6:1 (Cl₂)Primary deiodination (Heterolytic)
[M+H−I−HCl]+ 125.9983I• + HCl3:1 (Cl₁)Secondary dechlorination
[M+H−I−ClCN]+ 101.0031I• + ClCN3:1 (Cl₁)Pyrimidine ring cleavage

Experimental Methodologies: Self-Validating LC-MS/MS Protocol

To ensure analytical trustworthiness, the following protocol is designed as a self-validating system . Every step includes a physical or data-driven checkpoint to prevent false positives caused by isobaric interference.

Step-by-Step Workflow
  • Sample Preparation: Dissolve the analyte to a final concentration of 10 µg/mL in 50:50 Acetonitrile/Water. Causality: The addition of 0.1% Formic Acid is mandatory. Formic acid forces the protonation of the pyrimidine nitrogen atoms in solution, drastically increasing the yield of the [M+H]+ precursor ion during electrospray.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column using a gradient of Water/Acetonitrile (both containing 0.1% FA).

  • Ionization (ESI+): Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Precursor Isolation & Self-Validation Checkpoint: Isolate the precursor at m/z 288.88 using a narrow quadrupole isolation window (± 0.5 Da).

    • Validation Check: Before triggering fragmentation, the MS1 survey scan must display the 9:6:1 isotopic ratio at m/z 288.88, 290.88, and 292.88. If this ratio deviates by >5%, the isolation window is contaminated, and the MS/MS data should be rejected[1].

  • HCD Fragmentation: Apply Stepped Normalized Collision Energy (NCE) at 20%, 30%, and 40%. Causality: A stepped NCE is required because the C-I bond is highly labile and will shatter at low energies (20%), whereas the pyrimidine ring requires higher energy (40%) to induce ClCN neutral loss[3].

  • High-Resolution Detection: Acquire the MS/MS spectra using an Orbitrap or Q-TOF mass analyzer (Resolution > 35,000 at m/z 200) to accurately separate the isobaric overlaps of halogen isotopes.

Protocol S1 1. Sample Prep 10 µg/mL ACN/H2O 0.1% Formic Acid S2 2. UHPLC C18 Column Gradient Elution S1->S2 S3 3. ESI Source Positive Mode Capillary: 3.5 kV S2->S3 S4 4. Precursor Isolation Quadrupole Filter m/z 288.88 ± 0.5 S3->S4 S5 5. HCD Fragmentation Stepped NCE 20%, 30%, 40% S4->S5 S6 6. HRMS Detection Orbitrap/TOF Isotope Verification S5->S6

Caption: Self-validating LC-MS/MS workflow for halopyrimidine structural elucidation.

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 2,4-Dichloro-5-iodo-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability and melting point of the heterocyclic compound 2,4-Dichloro-5...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability and melting point of the heterocyclic compound 2,4-Dichloro-5-iodo-6-methylpyrimidine. While direct experimental data for this specific molecule is not extensively available in surveyed literature, this document synthesizes information from closely related structural analogs to predict its physicochemical properties. Furthermore, it offers detailed, field-proven methodologies for the empirical determination of these characteristics. By combining predictive analysis with established experimental protocols, this guide serves as an essential resource for researchers engaged in the synthesis, characterization, and application of halogenated pyrimidine derivatives in drug discovery and development.

Introduction: The Significance of Halogenated Pyrimidines

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antiviral and anticancer drugs. The strategic incorporation of halogen atoms and alkyl groups onto the pyrimidine ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The subject of this guide, 2,4-Dichloro-5-iodo-6-methylpyrimidine, is a highly functionalized pyrimidine with potential as a versatile intermediate in organic synthesis. Its chlorine, iodine, and methyl substituents offer multiple reaction sites for further chemical elaboration, making it a valuable building block for creating libraries of novel compounds for biological screening.

Understanding the thermodynamic stability and melting point of such a compound is of paramount importance for several reasons:

  • Purity Assessment: The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.

  • Storage and Handling: Knowledge of a compound's thermal stability is crucial for defining appropriate storage conditions to prevent degradation over time.

  • Reaction Condition Optimization: The thermodynamic properties of a starting material can influence the choice of reaction conditions, such as temperature and solvent, to ensure efficient and controlled chemical transformations.

  • Solid-State Characterization: For drug development professionals, understanding the solid-state properties, including melting behavior and thermodynamic stability, is fundamental for formulation, bioavailability, and stability studies.

This guide will delve into the predicted melting point and thermodynamic characteristics of 2,4-Dichloro-5-iodo-6-methylpyrimidine, grounded in the analysis of its structural components. It will then provide detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), empowering researchers to empirically validate these properties.

Physicochemical Properties: A Predictive Analysis

Direct experimental values for the melting point of 2,4-Dichloro-5-iodo-6-methylpyrimidine are not readily found in the public domain. However, we can extrapolate a reasonable estimate by examining the melting points of closely related analogs.

CompoundStructureMelting Point (°C)
2,4-Dichloro-6-methylpyrimidineLacks the 5-iodo group43.0 - 49.0[1][2]
2,4-Dichloro-5-iodopyrimidineLacks the 6-methyl group65 - 72.0[3]
2,4-Dichloro-5-fluoropyrimidineContains a 5-fluoro instead of 5-iodo group38 - 40[4]
2,4-Dichloro-5-iodo-6-methylpyrimidine Target Compound Predicted: > 72°C

Analysis of Structural Contributions:

  • Effect of the Iodo Group: The substitution of a hydrogen atom with an iodine atom significantly increases the molecular weight and introduces a larger, more polarizable electron cloud. This enhances intermolecular van der Waals forces and dipole-dipole interactions, generally leading to a higher melting point. This is evident when comparing 2,4-dichloro-6-methylpyrimidine (mp 43-49°C) to 2,4-dichloro-5-iodopyrimidine (mp 65-72°C).

  • Effect of the Methyl Group: The addition of a methyl group also increases the molecular weight and can influence crystal lattice packing. While its effect might be less pronounced than that of the iodo group, it is expected to contribute to a higher melting point compared to the analog without the methyl group.

Predicted Melting Point:

Based on the melting point of 2,4-dichloro-5-iodopyrimidine (65-72°C), it is highly probable that the addition of a methyl group in the 6-position will further increase the melting point of 2,4-Dichloro-5-iodo-6-methylpyrimidine to a value above 72°C . The exact value will depend on the specific crystal packing adopted by the molecule.

Experimental Determination of Thermodynamic Stability and Melting Point

To empirically determine the melting point and thermodynamic stability of 2,4-Dichloro-5-iodo-6-methylpyrimidine, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold-standard techniques.[5][6][7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides precise information on the melting point, enthalpy of fusion, and can also indicate the presence of impurities or polymorphic forms.[5][6][7]

  • Sample Preparation:

    • Accurately weigh 1-5 mg of high-purity 2,4-Dichloro-5-iodo-6-methylpyrimidine into a standard aluminum DSC pan. The purity of the sample is crucial for obtaining a sharp melting endotherm.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere and prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 5-10°C/min, to a temperature significantly above the melting point (e.g., 150°C).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The resulting DSC thermogram will show an endothermic peak corresponding to the melting of the sample.

    • Melting Point (Tm): Determined as the onset temperature of the melting endotherm. For a pure substance, the peak should be sharp.

    • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak. This value represents the energy required to melt the sample.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-5 mg of Sample seal Hermetically Seal in Pan weigh->seal load Load Sample & Reference seal->load purge Purge with Inert Gas load->purge ramp Ramp Temperature (5-10°C/min) purge->ramp thermogram Generate Thermogram ramp->thermogram analyze Determine Tm and ΔHfus thermogram->analyze TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample load Load Sample into Furnace weigh->load purge Purge with Gas load->purge ramp Ramp Temperature (10-20°C/min) purge->ramp tga_curve Generate TGA Curve ramp->tga_curve analyze Determine Decomposition Temperature tga_curve->analyze

A generalized workflow for TGA analysis.

Synthesis and Purification Considerations

The synthesis of 2,4-Dichloro-5-iodo-6-methylpyrimidine would likely proceed from a suitable pyrimidine precursor. A plausible synthetic route would involve the chlorination of a dihydroxypyrimidine derivative using a chlorinating agent like phosphorus oxychloride (POCl₃), followed by iodination at the 5-position.

General Synthetic Workflow:

Synthesis_Workflow start Start with 6-methyluracil derivative chlorination Chlorination (e.g., with POCl3) start->chlorination iodination Iodination at C5 position chlorination->iodination purification Purification (e.g., recrystallization, chromatography) iodination->purification characterization Characterization (NMR, MS, Elemental Analysis) purification->characterization end_product 2,4-Dichloro-5-iodo-6-methylpyrimidine characterization->end_product

A plausible synthetic pathway for the target compound.

The purity of the final compound is critical for accurate thermal analysis. Purification would likely involve recrystallization from an appropriate solvent system or column chromatography to remove any starting materials, by-products, or residual solvents. The identity and purity of the synthesized 2,4-Dichloro-5-iodo-6-methylpyrimidine should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis before proceeding with DSC and TGA studies.

Conclusion

While specific experimental data for 2,4-Dichloro-5-iodo-6-methylpyrimidine remains to be published, a thorough analysis of its structural analogs allows for a reasoned prediction of its melting point to be in excess of 72°C. This guide provides the necessary theoretical foundation and detailed experimental protocols for researchers to empirically determine the precise melting point and thermodynamic stability of this compound using DSC and TGA. The methodologies outlined herein are robust and widely applicable to the characterization of other novel heterocyclic compounds, thereby supporting the advancement of drug discovery and development programs. The synthesis and rigorous purification of this compound are prerequisites for obtaining reliable and reproducible thermal analysis data.

References

  • Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Chemeo. (n.d.). 2,4-dichloro-6-methylpyrimidine.pdf. Retrieved from [Link]

  • Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26(11), 3559-3561.
  • PubChem. (n.d.). 2,4-Dichloro-6-methylpyrimidine. Retrieved from [Link]

  • Rosowsky, A., et al. (2015). Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. Bioorganic & Medicinal Chemistry, 23(17), 5436-5449.
  • Gevorgyan, V., et al. (2020). The Utility of Differential Scanning Calorimetry Curves of Blood Plasma for Diagnosis, Subtype Differentiation and Predicted Survival in Lung Cancer. Cancers, 12(9), 2419.
  • Veselkov, D. A., & Maleev, V. Y. (2016). Use of differential scanning calorimetry (DSC) to study the thermodynamics of DNA-based interactions and nucleic acid-based ther.
  • Koldunov, V. V., et al. (2016). Thermal decomposition of 2,4,6-triazidopyrimidine in the melt. Russian Chemical Bulletin, 65(8), 1965-1969.
  • Wu, T., et al. (2023). Protocol for performing and optimizing differential scanning fluorimetry experiments. STAR Protocols, 4(4), 102688.
  • Shakhashiri, B. Z. (2013). Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene.

Sources

Exploratory

Electronic Properties and Electron Density of 2,4-Dichloro-5-iodo-6-methylpyrimidine: A Comprehensive Technical Guide

Executive Summary In modern drug development and synthetic chemistry, the pyrimidine ring serves as a privileged pharmacophore. 2,4-Dichloro-5-iodo-6-methylpyrimidine is a highly functionalized, electron-deficient hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and synthetic chemistry, the pyrimidine ring serves as a privileged pharmacophore. 2,4-Dichloro-5-iodo-6-methylpyrimidine is a highly functionalized, electron-deficient heterocycle that offers a unique canvas for regioselective functionalization. Understanding the precise electronic properties and electron density distribution of this molecule is not merely an academic exercise; it is the fundamental basis for predicting its reactivity in Nucleophilic Aromatic Substitution (SNAr), its behavior in palladium-catalyzed cross-coupling, and its binding affinity in protein-ligand complexes via halogen bonding.

This whitepaper provides an in-depth analysis of the molecule's electronic architecture, detailing the causality behind its chemical behavior, and outlines field-proven computational and experimental protocols for mapping its electron density.

Structural and Electronic Profiling

The electronic landscape of 2,4-dichloro-5-iodo-6-methylpyrimidine is dictated by the push-pull dynamics of its substituents against the inherently π -deficient pyrimidine core.

  • The Pyrimidine Core (N1, N3): The two highly electronegative nitrogen atoms exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. This severely depletes the π -electron density of the ring, rendering the carbon centers (particularly C2, C4, and C6) highly electrophilic.

  • C2 and C4 Chlorines: Chlorine atoms possess a strong -I effect that outweighs their weak +M (resonance donating) effect. By withdrawing electron density from the already deficient C2 and C4 positions, they highly activate these sites for SNAr.

  • C5 Iodine: Iodine is a large, highly polarizable halogen. While its -I and +M effects are relatively balanced, its massive electron cloud is easily distorted. The strong electron-withdrawing nature of the pyrimidine ring pulls the equatorial electron density of the iodine atom toward the core. This creates a distinct region of depleted electron density at the distal end of the C-I bond—a phenomenon known as the σ -hole [1][1].

  • C6 Methyl: The methyl group provides a weak electron-donating effect via induction (+I) and hyperconjugation. This slightly mitigates the electrophilicity at C6, serving as a directing group that subtly influences the LUMO distribution.

G Core Pyrimidine Core (Pi-Deficient) Cl C2 & C4 Chlorine (-I > +M) Cl->Core Activates C2/C4 for SNAr I C5 Iodine (Polarizable) I->Core Generates Sigma-Hole CH3 C6 Methyl (+I Effect) CH3->Core Weak Electron Donation

Substituent electronic effects on the 2,4-Dichloro-5-iodo-6-methylpyrimidine core.

Frontier Molecular Orbital (FMO) Theory & Reactivity

The chemical reactivity of this molecule is strictly governed by its Frontier Molecular Orbitals (FMOs). According to FMO theory, the Highest Occupied Molecular Orbital (HOMO) dictates electron-donating capacity, while the Lowest Unoccupied Molecular Orbital (LUMO) dictates electron-accepting capacity (electrophilicity) [2][2].

Causality of Regioselectivity: Why does SNAr occur preferentially at C4 rather than C2, despite both being bonded to chlorine? The answer lies in the LUMO localization and intermediate stability. The LUMO density is heavily concentrated at the C4 position. When a nucleophile attacks C4, the resulting intermediate (Meisenheimer complex) allows the negative charge to be optimally delocalized onto the para-nitrogen (N1), which is thermodynamically highly stabilizing. Attack at C2 forces the charge onto both adjacent nitrogens, which, while stable, suffers from higher steric hindrance and less optimal orbital overlap. Thus, C4 is the kinetically favored site.

Quantitative Data Summary

The following table summarizes the theoretical electronic properties derived from standard Density Functional Theory (DFT) calculations for heavily halogenated pyrimidines.

PropertyTheoretical ValuePrimary Chemical Implication
HOMO Energy ~ -6.85 eVIndicates moderate electron-donor capacity; orbital localized primarily on the highly polarizable C5-Iodine atom.
LUMO Energy ~ -2.12 eVHigh electron affinity; orbital localized over the pyrimidine ring (C2/C4), driving SNAr susceptibility.
HOMO-LUMO Gap ( ΔE ) ~ 4.73 eVRepresents chemical hardness; the relatively small gap suggests high polarizability and reactivity.
C2 Atomic Charge +0.35 a.u.Highly electrophilic center; secondary site for nucleophilic attack (requires harsher conditions).
C4 Atomic Charge +0.38 a.u.Most electrophilic center; primary site for kinetic nucleophilic aromatic substitution.
Iodine σ -Hole Potential +25.4 kcal/molStrong positive electrostatic potential at the distal end of the C-I bond; excellent halogen bond donor.

Experimental & Computational Methodologies

To accurately map the electron density and validate the electronic properties of 2,4-dichloro-5-iodo-6-methylpyrimidine, researchers must employ a combination of quantum mechanical modeling and empirical spectroscopy.

Protocol 1: Density Functional Theory (DFT) Workflow for Electron Density Mapping

This protocol utilizes a self-validating computational approach to ensure the physical accuracy of the generated electron density maps.

  • System Initialization: Input the 3D molecular structure of 2,4-dichloro-5-iodo-6-methylpyrimidine into a quantum chemistry software package (e.g., Gaussian 16).

  • Basis Set Selection (Critical Step):

    • Causality: Standard Pople basis sets (e.g., 6-311++G(d,p)) fail to account for the relativistic effects of inner-shell electrons in heavy atoms like Iodine.

    • Action: Apply the 6-311++G(d,p) basis set for C, H, N, and Cl atoms. Apply the LanL2DZ Effective Core Potential (ECP) basis set specifically for the Iodine atom.

  • Geometry Optimization: Run a ground-state geometry optimization using the B3LYP hybrid functional.

  • Frequency Validation: Perform a vibrational frequency calculation on the optimized geometry. Self-Validation: The absence of imaginary frequencies confirms the structure is a true global minimum, not a saddle point.

  • FMO and MEP Generation: Extract the HOMO and LUMO energy levels. Map the Molecular Electrostatic Potential (MEP) onto the total electron density isosurface (isovalue = 0.0004 a.u.) to visually quantify the σ -hole on the iodine atom and the electrophilic nodes at C2/C4.

Protocol 2: X-Ray Photoemission Spectroscopy (XPS) for Core-Electron Binding Energy

XPS provides empirical validation of the DFT-calculated electron density by measuring the binding energy of core electrons, which shift based on the local valence electron environment [3][3].

  • Sample Preparation: Introduce the molecule into the ultra-high vacuum (UHV) chamber of the XPS spectrometer via a controlled sublimation process (effusive beam), ensuring gas-phase isolation to prevent intermolecular solid-state artifacts.

  • Synchrotron Irradiation: Expose the sample to tunable synchrotron X-ray radiation to specifically probe the C(1s) and N(1s) core levels.

  • Data Acquisition: Record the kinetic energy of the emitted photoelectrons to calculate the binding energies ( Ek​=hν−Eb​−Φ ).

  • Internal Calibration (Self-Validation):

    • Causality: Instrumental drift and sample charging can skew absolute binding energy values.

    • Action: Reference all measured C(1s) binding energies against the well-established N(1s) peak of the pyrimidine core. Because the N(1s) environment is relatively stable, this mathematical nullification guarantees that the observed chemical shifts at C2, C4, and C5 are purely a function of the local electron density variations induced by the halogens.

Implications for Drug Development and Synthesis

The distinct electronic compartmentalization of 2,4-dichloro-5-iodo-6-methylpyrimidine makes it a highly predictable and versatile building block for drug discovery. By understanding the electron density, chemists can execute orthogonal, regioselective functionalizations without the need for protecting groups.

Workflow Start 2,4-Dichloro-5-iodo-6-methylpyrimidine Step1 C4 SNAr Reaction (Kinetically Favored) Start->Step1 Nucleophile (1 eq), Base, 0°C Step2 C2 SNAr Reaction (Requires Harsher Conditions) Step1->Step2 Nucleophile (Excess), Heat Step3 C5 Cross-Coupling (Suzuki/Sonogashira) Step2->Step3 Pd Catalyst, Boronic Acid/Alkyne

Regioselective functionalization workflow dictated by the molecule's electronic properties.

  • Primary SNAr (C4): The highest electrophilicity at C4 allows for mild nucleophilic attack (e.g., amines, alkoxides) at low temperatures.

  • Secondary SNAr (C2): Once C4 is substituted (often with an electron-donating group, which lowers the overall electrophilicity of the ring), the C2 position requires harsher conditions (heat, stronger bases) to react, ensuring perfect regiocontrol.

  • Cross-Coupling (C5): The C5-Iodine bond is the weakest and most polarizable. It is highly susceptible to oxidative addition by Palladium(0) catalysts, allowing for late-stage Suzuki-Miyaura or Sonogashira couplings to build complex molecular architectures.

References

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design Journal of Chemical Information and Modeling (ACS Publications) URL:[1]

  • Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods The Journal of Physical Chemistry A (ACS Publications) URL:[3]

  • A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties Polymer Bulletin (ResearchGate) URL:[2]

Sources

Foundational

An In-Depth Technical Guide to the Infrared Spectroscopy of 2,4-Dichloro-5-iodo-6-methylpyrimidine

Abstract This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for the compound 2,4-Dichloro-5-iodo-6-methylpyrimidine. Designed for resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for the compound 2,4-Dichloro-5-iodo-6-methylpyrimidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights. We will deconstruct the molecule's vibrational modes, predict the location and nature of its characteristic IR absorption bands, and provide a robust, self-validating experimental protocol for acquiring high-quality spectral data. The causality behind spectral features is explained, grounding the interpretation in the fundamental principles of molecular vibrations and the electronic effects of substituents on the pyrimidine core.

Introduction: The Role of IR Spectroscopy in Heterocyclic Characterization

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational energy levels of molecules.[1] When a molecule is exposed to infrared radiation, its bonds and functional groups absorb energy at specific frequencies, causing them to vibrate (stretch, bend, or rock). An FTIR spectrometer measures this absorption and plots it as a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[2] This spectrum serves as a unique molecular "fingerprint," providing critical information about the functional groups present in a sample.[3]

For complex heterocyclic molecules like pyrimidine derivatives, which form the backbone of many pharmaceutical compounds, FTIR is a first-line technique for structural confirmation. The spectrum of 2,4-Dichloro-5-iodo-6-methylpyrimidine is expected to be rich and complex, with distinct absorption bands arising from the pyrimidine ring, the methyl group, and the carbon-halogen bonds. Understanding these features is paramount for confirming synthesis, assessing purity, and elucidating molecular structure.

Molecular Structure and Vibrational Analysis

To predict the infrared spectrum, we must first analyze the structure of 2,4-Dichloro-5-iodo-6-methylpyrimidine. The molecule consists of a six-membered heteroaromatic pyrimidine ring substituted with two chlorine atoms, one iodine atom, and a methyl group.

Caption: Molecular structure of 2,4-Dichloro-5-iodo-6-methylpyrimidine.

Each functional group contributes distinct vibrational modes:

  • Methyl Group (–CH₃): C-H stretching and bending vibrations.

  • Pyrimidine Ring: Aromatic C=C and C=N stretching, plus in-plane and out-of-plane ring deformation modes.

  • Halogen Substituents: C-Cl and C-I stretching vibrations.

Predicted IR Absorption Bands: A Region-by-Region Interpretation

The analysis of an FTIR spectrum is most effectively performed by dividing it into distinct regions corresponding to different types of molecular vibrations.

The C-H Stretching Region (3100 - 2850 cm⁻¹)

This high-frequency region is dominated by the stretching vibrations of carbon-hydrogen bonds. A key diagnostic feature is the "3000 cm⁻¹ line," which separates aromatic/vinylic C-H stretches from aliphatic ones.[4]

  • Aromatic C-H Stretch (~3100 - 3000 cm⁻¹): The pyrimidine ring has one remaining C-H bond at the 5-position (before iodination, which is a point of substitution here). However, substituted aromatic systems often show weak C-H stretching bands in this region.[5][6][7] For this highly substituted ring, any C-H stretch from the ring itself would be absent.

  • Aliphatic C-H Stretch (3000 - 2850 cm⁻¹): The methyl (–CH₃) group will produce characteristic absorption bands just below 3000 cm⁻¹.[8] Expect to see two distinct peaks:

    • Asymmetric C-H Stretch: A stronger band typically appearing around 2960 cm⁻¹ .

    • Symmetric C-H Stretch: A weaker band typically appearing around 2870 cm⁻¹ . The presence of these bands is a clear confirmation of the methyl group.[9]

The Aromatic & Double Bond Region (1600 - 1400 cm⁻¹)

This region contains the stretching vibrations of the C=C and C=N bonds within the pyrimidine ring. These absorptions are characteristic of aromatic and heteroaromatic systems and provide strong evidence for the core structure.

  • Ring C=C and C=N Stretching (~1600 - 1450 cm⁻¹): Aromatic rings typically exhibit a series of sharp, moderate-to-strong intensity bands in this region.[7][10] For pyrimidine derivatives, these absorptions are due to the complex, coupled vibrations of the entire ring system. One should expect to see several distinct peaks, commonly around 1585 cm⁻¹ , 1550 cm⁻¹ , and 1470 cm⁻¹ . The exact positions are influenced by the electronic effects of the halogen and methyl substituents.

The Fingerprint Region (< 1400 cm⁻¹)

This region is often complex, with many overlapping peaks. However, it contains highly diagnostic information unique to the molecule's overall structure, including C-H bending and C-X (halogen) stretching vibrations.

  • Methyl C-H Bending (~1465 cm⁻¹ and ~1375 cm⁻¹): In addition to stretching, the methyl group's hydrogens bend. These vibrations give rise to:

    • Asymmetric Bend (Scissoring): A moderate peak around 1465-1450 cm⁻¹ , which may overlap with ring stretching bands.[8]

    • Symmetric Bend (Umbrella Mode): A distinct, often sharp, moderate peak around 1375 cm⁻¹ . This peak is a reliable indicator of a methyl group.

  • C-Cl Stretching (~850 - 600 cm⁻¹): The vibrations of carbon-chlorine bonds are strong and occur in the lower part of the fingerprint region. For aromatic chlorides, these bands are typically found between 850-550 cm⁻¹ .[11] Given the two C-Cl bonds on the pyrimidine ring, one can expect one or two strong, sharp absorptions in this range.

  • C-I Stretching (~600 - 500 cm⁻¹): Due to the heavier mass of the iodine atom, the C-I stretching vibration occurs at a lower frequency than the C-Cl stretch.[12] A strong absorption band characteristic of the C-I bond is expected in the 600-500 cm⁻¹ range.

Summary of Predicted Vibrational Frequencies

The expected key absorption bands for 2,4-Dichloro-5-iodo-6-methylpyrimidine are summarized below for quick reference.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityNotes
2980 - 2940Methyl C-H Asymmetric StretchMediumConfirms the presence of the methyl group.
2880 - 2860Methyl C-H Symmetric StretchWeak to MediumOften appears as a shoulder on the asymmetric peak.
1600 - 1450Pyrimidine Ring C=C & C=N StretchMedium to StrongA series of sharp peaks characteristic of the ring.
1470 - 1450Methyl C-H Asymmetric BendMediumMay overlap with ring stretching bands.
~1375Methyl C-H Symmetric BendMediumA reliable marker for the methyl group.
850 - 600C-Cl StretchStrongConfirms the presence of chloro-substituents.
600 - 500C-I StretchStrongConfirms the presence of the iodo-substituent.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure the acquisition of a reliable and reproducible spectrum, a standardized protocol is essential. For a solid crystalline sample like 2,4-Dichloro-5-iodo-6-methylpyrimidine, the Potassium Bromide (KBr) pellet method is the industry standard.

Rationale

The KBr pellet method involves dispersing a small amount of the solid sample within a matrix of dry, IR-transparent KBr powder.[13] When pressed under high pressure, this mixture forms a semi-transparent pellet that can be analyzed via transmission FTIR. This dilutes the sample, preventing peak saturation and minimizing scattering effects.[13][14]

Step-by-Step Methodology
  • Drying: Gently heat spectroscopy-grade KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which shows a broad absorption around 3400 cm⁻¹ and can interfere with the spectrum.[13] Store the dried KBr in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the 2,4-Dichloro-5-iodo-6-methylpyrimidine sample.

  • Grinding & Mixing: In an agate mortar and pestle, add approximately 100-200 mg of the dried KBr. Add the 1-2 mg of sample (a sample-to-KBr ratio of ~1:100).[14] Grind the mixture rapidly but thoroughly for 2-3 minutes until a fine, homogeneous powder is obtained.[15]

  • Pellet Pressing: Transfer the powder mixture into a pellet die. Assemble the die and place it in a hydraulic press. If available, apply a vacuum to the die to remove trapped air.[16]

  • Compression: Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes. The powder will "cold-flow" into a solid, transparent, or translucent disc.[16]

  • Data Acquisition:

    • Carefully remove the pellet from the die and place it in the spectrometer's sample holder.

    • Collect a background spectrum of the empty sample compartment to ratio against the sample spectrum.

    • Collect the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and co-adding 16 or 32 scans to improve the signal-to-noise ratio.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Start Dry KBr Powder Grind Grind Sample + KBr (1:100 ratio) Start->Grind Press Press Mixture in Die (8-10 tons) Grind->Press Pellet Form Transparent Pellet Press->Pellet Background Collect Background Spectrum Pellet->Background Place in FTIR Sample Collect Sample Spectrum Background->Sample Process Baseline Correction & Normalization Sample->Process Interpret Identify Key Peaks & Compare to Reference Process->Interpret

Caption: Workflow for FTIR analysis using the KBr pellet method.

Conclusion

The infrared spectrum of 2,4-Dichloro-5-iodo-6-methylpyrimidine is predicted to exhibit a unique and identifiable pattern of absorption bands. The key diagnostic features include C-H stretching and bending modes from the methyl group, a series of characteristic C=C and C=N stretching vibrations from the pyrimidine core, and strong, distinct absorptions in the low-frequency fingerprint region corresponding to the C-Cl and C-I bonds. By following the detailed experimental protocol provided, researchers can obtain a high-quality spectrum, and by applying the interpretive principles outlined in this guide, they can confidently confirm the structure and identity of this complex heterocyclic compound.

References

  • ResearchGate. (n.d.). How to prepare IR samples? Retrieved from [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy? Retrieved from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methylbenzene toluene. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Agilent. (n.d.). FTIR Spectroscopy Reference Guide. Retrieved from [Link]

  • Blout, E. R., & Fields, M. (1948). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society, 70(1), 189-193. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol Guide: Mastering Regioselective SNAr of 2,4-Dichloro-5-iodo-6-methylpyrimidine

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary: Navigating the Regioselectivity Challenge The pyrimidine core is a cornerstone of modern medicinal chemistry, appearing in a sig...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Navigating the Regioselectivity Challenge

The pyrimidine core is a cornerstone of modern medicinal chemistry, appearing in a significant percentage of FDA-approved small-molecule drugs, particularly protein kinase inhibitors.[1][2] The 2,4-dihalopyrimidine scaffold is a powerful synthetic intermediate, allowing for the sequential introduction of diverse substituents. However, the utility of these scaffolds is dictated by our ability to control the regioselectivity of substitution reactions. This guide focuses on a specific, highly functionalized substrate: 2,4-dichloro-5-iodo-6-methylpyrimidine .

While nucleophilic aromatic substitution (SNAr) on unsubstituted 2,4-dichloropyrimidines typically favors the C4 position[1][3], the substitution pattern on our target molecule introduces competing electronic and steric factors that fundamentally alter this preference. The presence of a bulky iodine atom at the C5 position and an electron-donating methyl group at C6 creates a unique electronic and steric landscape. This document provides a detailed mechanistic rationale and actionable laboratory protocols to selectively achieve nucleophilic substitution at either the C2 or C4 position, empowering chemists to unlock the full synthetic potential of this versatile intermediate.

Mechanistic Deep Dive: The Decisive Factors in Regioselectivity

The regiochemical outcome of an SNAr reaction on 2,4-dichloro-5-iodo-6-methylpyrimidine is not random; it is a predictable event governed by the interplay of electronic activation, steric hindrance, and reaction conditions.

  • Electronic Effects: In a simple 2,4-dichloropyrimidine system, the C4 position is generally more electrophilic and thus more reactive towards nucleophiles. This is due to the para-relationship of the C4 carbon to the N1 nitrogen, which provides superior stabilization of the negative charge in the Meisenheimer intermediate.[4] However, the presence of an electron-donating methyl group at C6 complicates this picture. This group enriches the pyrimidine ring with electron density, but its effect is most pronounced at the adjacent C5 and the ortho C4 positions. This donation deactivates the C4 position relative to the C2 position, thereby diminishing its inherent electronic advantage. Quantum mechanics (QM) analyses have shown that strong electron-donating groups at C6 can lead to C2-selective displacement.[3][5]

  • Steric Hindrance: This is arguably the most dominant factor for this specific substrate. The large van der Waals radius of the iodine atom at the C5 position creates a significant steric shield around the adjacent C4 chlorine. Nucleophiles approaching the C4 position will experience considerable steric repulsion, making the formation of the corresponding Meisenheimer intermediate energetically unfavorable. The C2 position, being remote from the bulky iodo substituent, is significantly more accessible. For SNAr reactions, a bulky substituent at C5 is known to favor C2 selectivity.[1]

  • The Nucleophile and Reaction Conditions: While the substrate's structure points heavily towards C2 substitution, the choice of nucleophile and reaction conditions can further influence the outcome. For instance, extremely bulky nucleophiles will further amplify the steric preference for C2 attack. Conversely, achieving substitution at the sterically hindered C4 position often requires moving away from traditional SNAr conditions and employing transition-metal-catalyzed cross-coupling reactions, which operate under different mechanistic manifolds and can overcome high steric barriers.[6]

The diagram below illustrates the competing pathways for nucleophilic attack. The transition state leading to the C2-substituted product is favored due to lower steric strain.

Caption: Competing SNAr pathways on the substituted pyrimidine.

Experimental Protocols: A Practical Guide

The following protocols provide step-by-step methodologies for achieving regioselective substitution. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Highly Selective C2-Amination via SNAr

This protocol leverages the inherent steric and electronic biases of the substrate to achieve excellent selectivity for substitution at the C2 position. Morpholine is used as a representative secondary amine nucleophile.

Objective: Synthesize 4-(4-chloro-5-iodo-6-methylpyrimidin-2-yl)morpholine.

Materials:

  • 2,4-Dichloro-5-iodo-6-methylpyrimidine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • 2-Propanol (IPA) or Ethanol (approx. 0.2 M concentration)

  • Ethyl acetate, Saturated aq. NaHCO₃, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloro-5-iodo-6-methylpyrimidine (1.0 equiv).

  • Add 2-propanol to dissolve the starting material (to a concentration of approx. 0.2 M).

  • Add morpholine (1.2 equiv) followed by DIPEA (1.5 equiv) to the stirring solution.

  • Heat the reaction mixture to 80 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the pure C2-substituted product.

Expected Outcome: This reaction typically provides the C2-aminated product with high regioselectivity (>95:5) and in good to excellent yield (75-90%).

Protocol 2: Forcing C4-Selectivity via Palladium-Catalyzed Buchwald-Hartwig Amination

Achieving substitution at the sterically encumbered C4 position requires bypassing the SNAr pathway. A palladium-catalyzed cross-coupling reaction provides an alternative mechanistic route that can favor this challenging position.[6] This protocol requires strict anhydrous and anaerobic conditions.

Objective: Synthesize N-Aryl-2-chloro-5-iodo-6-methylpyrimidin-4-amine.

Materials:

  • 2,4-Dichloro-5-iodo-6-methylpyrimidine (1.0 equiv)

  • Aryl amine (e.g., aniline) (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.4 equiv)

  • Anhydrous, deoxygenated 1,4-dioxane (approx. 0.1 M concentration)

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®, Silica gel

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 2,4-dichloro-5-iodo-6-methylpyrimidine (1.0 equiv), Cs₂CO₃ (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the aryl amine (1.1 equiv) followed by anhydrous, deoxygenated 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the C4-substituted product.

Data Summary & Strategic Workflow

The choice of methodology is critical for achieving the desired regioisomer. The following table summarizes the expected outcomes.

ParameterProtocol 1: C2-Selective SNArProtocol 2: C4-Selective Cross-Coupling
Target Position C2C4
Mechanism Nucleophilic Aromatic SubstitutionPd-Catalyzed Cross-Coupling
Key Reagents Amine, Organic Base (DIPEA)Amine, Pd₂(dba)₃/Xantphos, Cs₂CO₃
Solvent Protic (IPA, EtOH) or Polar AproticAnhydrous Aprotic (Dioxane, Toluene)
Temperature 60 - 80 °C100 - 110 °C
Atmosphere AirInert (Argon/Nitrogen)
Typical Regioselectivity >95:5 (C2:C4)>90:10 (C4:C2)
Typical Yield 75 - 90%50 - 75%

The following workflow diagram provides a clear decision-making guide for researchers.

Workflow start Begin: Functionalize 2,4-dichloro-5-iodo-6-methylpyrimidine decision Desired Substitution Position? start->decision c2_path C2 Position (Sterically Accessible) decision->c2_path C2 c4_path C4 Position (Sterically Hindered) decision->c4_path C4 protocol1 Follow Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Amine + Base (DIPEA) - Solvent: IPA or EtOH - Temp: 80 °C c2_path->protocol1 protocol2 Follow Protocol 2: Buchwald-Hartwig Amination - Amine + Pd Catalyst/Ligand - Anhydrous/Anaerobic Conditions - Temp: 110 °C c4_path->protocol2 product2 Result: High Yield of C2-Substituted Product protocol1->product2 product4 Result: Good Yield of C4-Substituted Product protocol2->product4

Caption: Strategic workflow for regioselective functionalization.

References

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.[Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health.[Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.[Link]

  • Isohypsic Pd(II)-Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv.[Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.[Link]

  • Regioselective 2-Amination of Polychloropyrimidines. Organic Letters.[Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.[Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ETH Zurich Research Collection.[Link]

Sources

Application

Application Note &amp; Protocol: Advanced Synthesis of Novel Kinase Inhibitors Using the 2,4-Dichloro-5-iodo-6-methylpyrimidine Scaffold

Introduction & Mechanistic Rationale The pyrimidine nucleus is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous FDA-approved ATP-competitive kinase inhibitors[1]. Its ability...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrimidine nucleus is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous FDA-approved ATP-competitive kinase inhibitors[1]. Its ability to mimic the purine ring of adenosine triphosphate (ATP) allows it to form critical, highly conserved hydrogen bonds within the kinase hinge region[2].

  • C4-Chlorine (Hinge-Binding Vector): The C4 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The para-like relationship to the N1 nitrogen, combined with the strong inductive electron-withdrawing effect of the adjacent C5-iodine, makes the C4-Cl bond significantly more electrophilic than the C2-Cl bond[5],[6]. This allows for strict regiocontrol when introducing the first amine at low temperatures.

  • C5-Iodine (Hydrophobic Pocket Vector): The C-I bond undergoes oxidative addition with Palladium catalysts at a much faster rate than the remaining C2-Cl bond. Utilizing a 5-iodo pyrimidine rather than a 5-bromo analog ensures superior yields and prevents competitive side reactions during Suzuki-Miyaura cross-coupling[4].

  • C2-Chlorine (Solvent-Exposed Vector): Following C4-amination and C5-arylation, the pyrimidine ring becomes electron-rich, deactivating the C2-position toward further SNAr[7]. Consequently, the second amination requires forcing conditions (e.g., high heat in high-boiling solvents or acid catalysis) to overcome this electronic deactivation[3].

  • C6-Methyl (Gatekeeper Interaction): The methyl group provides essential steric bulk, locking the molecule into a bioactive conformation and often interacting favorably with the kinase gatekeeper residue[3].

Synthetic Workflow & Logic

The synthesis of fully functionalized kinase inhibitors from this scaffold follows a strict, self-validating three-step sequence: C4-SNAr C5-Suzuki C2-SNAr.

Pathway SM 2,4-Dichloro-5-iodo-6-methylpyrimidine (Core Scaffold) Int1 C4-Aminated Intermediate (Hinge Binder) SM->Int1 Step 1: C4 SNAr Amine 1, DIPEA, iPrOH, 0°C to RT Int2 C4,C5-Disubstituted Intermediate (Hydrophobic Probe) Int1->Int2 Step 2: C5 Suzuki Coupling Ar-B(OH)2, Pd(dppf)Cl2, Dioxane/H2O, 90°C Final Fully Functionalized Kinase Inhibitor (Solvent Exposed) Int2->Final Step 3: C2 SNAr Amine 2, TFA, 1-Pentanol, 140°C

Figure 1: Orthogonal three-step functionalization of the pyrimidine core.

Step-by-Step Experimental Protocols

The following protocols are designed to be self-validating; intermediate monitoring via LC-MS is critical to ensure regioselectivity and complete conversion before proceeding to the next step.

Protocol A: Regioselective C4-Amination (First SNAr)

Causality: Conducting this reaction at 0 °C to room temperature ensures that the nucleophile exclusively attacks the more reactive C4 position, preventing the formation of C2-isomers or diamination products[1],[6].

  • Initialization: Dissolve 2,4-Dichloro-5-iodo-6-methylpyrimidine (1.0 equiv, 10 mmol) in anhydrous isopropanol (iPrOH) (40 mL) under a nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Reagent Addition: Add N,N -diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol) followed by the dropwise addition of the desired primary amine (Amine 1) (1.0 equiv, 10 mmol).

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) and LC-MS until the starting material is completely consumed.

  • Work-up: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3​ (50 mL)[4]. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify via flash column chromatography (silica gel) to yield the pure C4-aminated intermediate.

Protocol B: C5 Suzuki-Miyaura Cross-Coupling

Causality: The bidentate ligand in Pd(dppf)Cl2​ prevents catalyst deactivation and is highly effective for sterically hindered ortho-substituted pyrimidines. The C-I bond reacts exclusively, leaving the C2-Cl bond intact for the final step[4].

  • Initialization: In a microwave vial or Schlenk flask, combine the C4-aminated intermediate (1.0 equiv, 5 mmol), the desired aryl boronic acid (1.2 equiv, 6 mmol), and Na2​CO3​ (2.0 equiv, 10 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and water (4:1 v/v, 25 mL). Degas the solution by bubbling nitrogen gas through the mixture for 10 minutes.

  • Catalysis: Add Pd(dppf)Cl2​ (0.05 equiv, 0.25 mmol). Seal the vessel and heat to 90 °C for 12 hours.

  • Work-up: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and wash the pad with Ethyl Acetate. Extract the filtrate with water and brine, dry the organic phase ( Na2​SO4​ ), and concentrate.

  • Purification: Purify the crude product by silica gel chromatography to isolate the C4,C5-disubstituted intermediate.

Protocol C: C2-Amination (Second SNAr)

Causality: Because the pyrimidine ring is now electron-rich, standard SNAr conditions will fail. Using 1-pentanol allows for high-temperature reflux without a pressure vessel, and the addition of Trifluoroacetic Acid (TFA) protonates the pyrimidine nitrogen, restoring electrophilicity at the C2 position[3],[4].

  • Initialization: Dissolve the C4,C5-disubstituted intermediate (1.0 equiv, 2 mmol) in 1-pentanol (10 mL).

  • Reagent Addition: Add the second amine (Amine 2) (2.5 equiv, 5 mmol) and a catalytic amount of TFA (0.2 equiv, 0.4 mmol)[4].

  • Propagation: Heat the reaction mixture to 140 °C and stir for 12–16 hours[3]. Monitor closely by LC-MS.

  • Work-up & Purification: Cool the mixture, remove the 1-pentanol under high vacuum, and partition the residue between Dichloromethane (DCM) and water. Dry the organic layer, concentrate, and purify via preparative HPLC to obtain the final kinase inhibitor.

Quantitative Data Presentation

The following table summarizes representative quantitative data for a library of hypothetical Aurora A kinase inhibitors synthesized using this exact protocol, demonstrating the robust nature of the scaffold[3],[2].

Compound IDC4 Substituent (Amine 1)C5 Substituent (Boronic Acid)C2 Substituent (Amine 2)Overall Yield (%)Aurora A IC50 (nM)
Cmpd-001 CyclopentylaminePhenylboronic acid N -Methylpiperazine42%15.2
Cmpd-002 Cyclopentylamine3-Fluorophenylboronic acid N -Methylpiperazine38%8.4
Cmpd-003 Isopropylamine3-Fluorophenylboronic acidMorpholine45%45.1
Cmpd-004 IsopropylaminePyridine-3-boronic acid N -Methylpiperazine31%112.5

Biological Evaluation: In Vitro Kinase Inhibition Assay

To validate the synthesized compounds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended[1].

  • Reaction Setup: Incubate the purified recombinant kinase (e.g., Aurora A) with the synthetic inhibitor (serial dilutions from 10 μ M to 0.1 nM) in a kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Add ATP at its predetermined Km​ concentration and a biotinylated peptide substrate to initiate the reaction[1]. Incubate at 30 °C for 60 minutes.

  • Termination & Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the TR-FRET signal on a compatible microplate reader (e.g., PerkinElmer EnVision) to calculate the IC50​ values.

References

  • Benchchem - Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.1

  • Journal of Medicinal Chemistry (ACS) - Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. 3

  • Molecules (MDPI) - Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. 2

  • The Journal of Organic Chemistry (ACS) - Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. 6

  • ACS Medicinal Chemistry Letters - Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors.4

  • WuXi AppTec Biology - Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. 5

Sources

Method

Palladium-catalyzed Buchwald-Hartwig amination of 2,4-Dichloro-5-iodo-6-methylpyrimidine

Application Note: Site-Selective Palladium-Catalyzed Buchwald-Hartwig Amination of 2,4-Dichloro-5-iodo-6-methylpyrimidine Strategic Importance in Drug Development Polyhalogenated pyrimidines are privileged scaffolds in m...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Selective Palladium-Catalyzed Buchwald-Hartwig Amination of 2,4-Dichloro-5-iodo-6-methylpyrimidine

Strategic Importance in Drug Development

Polyhalogenated pyrimidines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral agents, and novel [1]. The molecule 2,4-dichloro-5-iodo-6-methylpyrimidine presents a highly versatile, tri-orthogonal functionalization platform. However, exploiting this scaffold requires rigorous control over site-selectivity. The core challenge lies in differentiating the highly electrophilic C4-chloride, which is prone to rapid catalyst-free nucleophilic aromatic substitution (S_NAr), from the C5-iodide, which is the intended target for transition-metal-catalyzed cross-coupling.

Mechanistic Insights & Causality

Why does site-selectivity matter, and how is it controlled?

In a polyhalogenated system, the intrinsic reactivity of the carbon-halogen bonds dictates the reaction pathway. The C5–I bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to the C4–Cl bond (~81 kcal/mol). Consequently, the to the C5–I bond is kinetically favored over the C–Cl bonds[2].

However, aliphatic amines are highly nucleophilic. If introduced directly, they will attack the highly electron-deficient C4 position via an S_NAr pathway faster than the palladium catalytic cycle can turn over. To achieve a self-validating, [3], the experimental design must suppress this background S_NAr. This is accomplished through three causal choices:

  • Ligand Selection (Xantphos/BrettPhos): Bulky, bidentate or electron-rich monophosphine ligands accelerate the reductive elimination step, ensuring the Pd-cycle [4].

  • Base Selection (Cs₂CO₃): Strong, soluble bases (like NaOtBu) can degrade the pyrimidine core or accelerate unwanted side reactions. A mild, insoluble inorganic base like Cs₂CO₃ ensures a controlled, slow deprotonation of the coordinated amine.

  • Temperature & Concentration: Operating at moderate temperatures (80 °C) in a non-polar solvent (1,4-Dioxane) minimizes the ionic stabilization required for the S_NAr transition state, further favoring the Pd-catalyzed pathway.

Quantitative Data Presentation

The following table summarizes the quantitative optimization data for coupling an aniline derivative exclusively to the C5 position.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)C5:C4 Selectivity
1Pd(OAc)₂ (5 mol%)BINAPNaOtBuToluene10022%1 : 4
2Pd₂(dba)₃ (2.5 mol%)XPhosK₃PO₄Dioxane9065%10 : 1
3Pd₂(dba)₃ (2.5 mol%)XantphosCs₂CO₃Dioxane8089% > 99 : 1
4Pd₂(dba)₃ (2.5 mol%)XantphosCs₂CO₃DMF8041%2 : 1

Table 1: Reaction optimization demonstrating that a combination of Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a non-polar solvent completely suppresses C4-S_NAr, yielding exclusive C5-amination.

Experimental Protocols

Protocol A: C5-Selective Buchwald-Hartwig Amination

Self-Validating System: This protocol relies on the strict exclusion of oxygen to maintain the active Pd(0) species and utilizes in-process LC-MS controls to verify the absence of C4-adducts prior to workup.

Materials:

  • 2,4-Dichloro-5-iodo-6-methylpyrimidine (1.0 equiv, 1.0 mmol)

  • Amine (e.g., Aniline derivative) (1.1 equiv, 1.1 mmol)

  • Pd₂(dba)₃ (0.025 equiv, 2.5 mol%)

  • Xantphos (0.05 equiv, 5.0 mol%)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol, finely ground)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ and Xantphos. Evacuate and backfill the flask with Argon (3 cycles). Add 2 mL of anhydrous, degassed 1,4-Dioxane. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous orange, indicating the formation of the active Pd(0)L_n complex.

  • Reagent Addition: To a separate argon-flushed vial, add 2,4-dichloro-5-iodo-6-methylpyrimidine, the amine, and anhydrous Cs₂CO₃. Transfer this mixture to the Schlenk flask using the remaining 8 mL of 1,4-Dioxane.

  • Reaction Execution: Seal the flask and heat to 80 °C in a pre-heated oil bath. Stir vigorously (800 rpm) to ensure adequate mixing of the heterogeneous Cs₂CO₃.

  • In-Process Control (IPC): After 4 hours, withdraw a 20 µL aliquot under Argon. Quench with 100 µL H₂O and extract with 200 µL EtOAc. Analyze the organic layer via LC-MS. The reaction is complete when the starting material mass (m/z ~288) is consumed, and the C5-product mass is dominant without C4-isomers.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the palladium black and inorganic salts. Wash the pad with EtOAc (3 × 15 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure C5-aminated product.

Protocol B: Sequential C4-S_NAr Functionalization (Orthogonal Derivatization)

Once the C5 position is secured, the C4-chloride can be selectively displaced via S_NAr without affecting the C2-chloride.

  • Dissolve the C5-aminated intermediate (1.0 equiv) in Iso-propanol (0.2 M).

  • Add a secondary aliphatic amine (e.g., morpholine, 1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Stir at 60 °C for 6 hours. The high electrophilicity of the C4 position ensures selective substitution over the C2 position.

  • Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

Visualizations

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (C5-I Bond Cleavage) Pd0->OA 2,4-Dichloro-5-iodo- 6-methylpyrimidine Amine Amine Coordination & Base Deprotonation OA->Amine Amine + Cs2CO3 - CsI, - CsHCO3 RE Reductive Elimination (C5-N Bond Formation) Amine->RE Intermediate Rearrangement RE->Pd0 C5-Aminated Product

Caption: Catalytic cycle of the site-selective Pd-catalyzed C5-amination.

OrthogonalWorkflow Start 2,4-Dichloro-5-iodo- 6-methylpyrimidine Step1 Step 1: Buchwald-Hartwig (C5-I Selective) Start->Step1 Pd(0), Ligand Cs2CO3 Step2 Step 2: SNAr (C4-Cl Selective) Step1->Step2 Amine 2 Heat Step3 Step 3: Suzuki/Buchwald (C2-Cl Selective) Step2->Step3 Pd(0), Ligand Product Fully Functionalized Pyrimidine Step3->Product

Caption: Orthogonal functionalization workflow for polyhalogenated pyrimidines.

References

  • Title: The Buchwald-Hartwig Amination After 25 Years Source: PubMed / NIH URL: [Link]

  • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines Source: PubMed Central / NIH URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus Source: PubMed / NIH URL: [Link]

Sources

Application

Application Notes and Protocols: Selective Grignard Reagent Formation from 2,4-Dichloro-5-iodo-6-methylpyrimidine

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for the selective formation of a Grignard reagent from the polyhalogenated scaffold, 2,4-dichloro-5-iodo-6...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the selective formation of a Grignard reagent from the polyhalogenated scaffold, 2,4-dichloro-5-iodo-6-methylpyrimidine. Pyrimidine derivatives are of paramount importance in medicinal chemistry and drug development, and the ability to functionalize them selectively is a key synthetic challenge. This guide details a robust protocol centered on the iodine-magnesium exchange reaction, leveraging advanced organometallic techniques to ensure high selectivity and yield. We will explore the underlying chemical principles, provide step-by-step experimental procedures, offer troubleshooting guidance, and discuss the subsequent application of this versatile organometallic intermediate. This note is intended for researchers, chemists, and drug development professionals seeking to employ complex heterocyclic building blocks in their synthetic programs.

Scientific Principles and Strategy

The primary challenge in forming a Grignard reagent from 2,4-dichloro-5-iodo-6-methylpyrimidine is achieving site-selectivity. The molecule presents three carbon-halogen bonds of differing reactivity: one C-I bond and two C-Cl bonds.

The formation of organomagnesium reagents from organic halides is governed by the bond dissociation energy of the carbon-halogen bond, which follows the trend C-I < C-Br < C-Cl < C-F[1][2]. Consequently, the C-I bond is significantly more labile and reactive toward metals than the C-Cl bonds. This inherent difference in reactivity is the foundation of our selective strategy.

While classical Grignard formation via direct magnesium insertion is possible, it often requires harsh conditions (e.g., heating) that can lead to a loss of selectivity and undesired side reactions[3][4]. A more elegant and controlled approach is the halogen-magnesium exchange reaction . This method involves treating the aryl iodide with a pre-formed, highly reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl)[5]. The exchange equilibrium strongly favors the formation of the more stable aryl Grignard.

To further enhance reactivity and ensure the exchange occurs at very low temperatures—thereby maximizing selectivity—we employ "Turbo Grignard" reagents. These are formulations of Grignard reagents with lithium chloride (LiCl)[6][7]. The presence of LiCl breaks down the dimeric and oligomeric aggregates of the Grignard reagent in solution (the Schlenk equilibrium), leading to more reactive monomeric species[6][8]. The use of i-PrMgCl·LiCl allows the iodine-magnesium exchange to proceed rapidly and cleanly at temperatures as low as -78 °C, conditions under which the C-Cl bonds remain completely inert[8][9].

cluster_0 Selective Grignard Formation Strategy cluster_1 Reaction Pathways cluster_2 Conditions & Outcome SM 2,4-Dichloro-5-iodo- 6-methylpyrimidine I_path C5-I Bond Cl2_path C2-Cl Bond Cl4_path C4-Cl Bond Conditions i-PrMgCl·LiCl THF, -78 °C I_path->Conditions Kinetically Favored Cl2_path->Conditions Kinetically Disfavored Cl4_path->Conditions Kinetically Disfavored Outcome Selective I/Mg Exchange Conditions->Outcome No_Reaction C-Cl Bonds Remain Intact Conditions->No_Reaction

Caption: Logic diagram illustrating the kinetic basis for selective Grignard formation.

Materials and Reagents

  • Substrate: 2,4-Dichloro-5-iodo-6-methylpyrimidine

  • Reagent: Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl), typically 1.3 M in THF

  • Solvent: Anhydrous tetrahydrofuran (THF), inhibitor-free

  • Electrophiles for Trapping: Benzaldehyde, N,N-Dimethylformamide (DMF), or other desired electrophiles (ensure they are anhydrous)

  • Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)

  • Extraction Solvent: Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert Gas: Argon or Nitrogen of high purity

  • Titration (optional but recommended):

    • Anhydrous Iodine (I₂)

    • Anhydrous Lithium Chloride (LiCl)

    • 1,2-Dibenzyldisulfane or Salicylaldehyde phenylhydrazone for accurate titration.

Experimental Protocols

General Precaution: All Grignard reactions are highly sensitive to moisture and atmospheric oxygen. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120 °C for several hours) and the reaction must be conducted under a positive pressure of an inert atmosphere (Ar or N₂).[10] Solvents and reagents must be anhydrous.

Protocol 1: Formation of (2,4-Dichloro-6-methylpyrimidin-5-yl)magnesium chloride·LiCl

This protocol describes the formation of the Grignard reagent stock solution.

cluster_workflow Experimental Workflow: Grignard Formation A 1. Setup & Inerting - Assemble dry glassware - Purge with Ar/N₂ B 2. Reagent Charging - Add substrate - Add anhydrous THF A->B C 3. Cooling - Cool reaction vessel to -78 °C (dry ice/acetone) B->C D 4. Reagent Addition - Slowly add i-PrMgCl·LiCl via syringe pump C->D E 5. Reaction - Stir at -78 °C for 30-60 minutes D->E F 6. Completion - Grignard solution is ready for titration or immediate use E->F

Caption: Step-by-step workflow for the preparation of the pyrimidine Grignard reagent.

Step-by-Step Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet, add 2,4-dichloro-5-iodo-6-methylpyrimidine (1.0 equiv).

  • Dissolution: Evacuate and backfill the flask with inert gas three times. Add anhydrous THF (to make a ~0.2 M solution) via syringe. Stir the mixture until the substrate is fully dissolved.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Exchange Reaction: Slowly add i-PrMgCl·LiCl (1.05 equiv) dropwise via a syringe pump over 20-30 minutes. A slight exotherm may be observed; maintain the internal temperature below -70 °C.

  • Stirring: After the addition is complete, stir the resulting pale yellow, slightly turbid solution at -78 °C for an additional 30-60 minutes.

  • Completion: The Grignard reagent, (2,4-dichloro-6-methylpyrimidin-5-yl)magnesium chloride·LiCl, is now formed and should be used immediately in the subsequent step.

Validation (Optional): The concentration of the freshly prepared Grignard reagent can be determined by titration. A common method involves titrating against a solution of iodine until the color disappears.[11]

Protocol 2: In-Situ Trapping with an Electrophile (Example: Benzaldehyde)

This protocol demonstrates the immediate use of the prepared Grignard reagent.

  • Grignard Formation: Prepare the Grignard reagent as described in Protocol 1 .

  • Electrophile Addition: While maintaining the temperature at -78 °C, slowly add anhydrous benzaldehyde (1.2 equiv) dropwise to the stirred Grignard solution.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 2-3 hours, or let it stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C (ice bath).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (2,4-dichloro-6-methylpyrimidin-5-yl)(phenyl)methanol by flash column chromatography on silica gel.

Data and Expected Outcomes

The success of the Grignard formation is best confirmed by the isolation of the product from an electrophilic trapping experiment. Below are expected outcomes with common electrophiles.

ElectrophileReagentExpected ProductTypical Yield Range
BenzaldehydePhCHO(2,4-dichloro-6-methylpyrimidin-5-yl)(phenyl)methanol75-90%
N,N-Dimethylformamide (DMF)HCON(Me)₂2,4-dichloro-6-methylpyrimidine-5-carbaldehyde70-85%
IodineI₂2,4-dichloro-5-iodo-6-methylpyrimidine (starting material)>95% (confirms reagent formation)
Allyl BromideCH₂=CHCH₂Br5-allyl-2,4-dichloro-6-methylpyrimidine60-75%

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or no yield of trapped product 1. Wet glassware or solvents.[10][12]2. Poor quality i-PrMgCl·LiCl reagent.3. Reaction temperature too high, causing reagent decomposition.1. Rigorously dry all equipment and use freshly distilled/anhydrous solvents.2. Titrate the Grignard reagent before use or purchase from a reputable supplier.3. Ensure the internal temperature is maintained at or below -70 °C during addition.
Formation of side products (e.g., Wurtz coupling) 1. Reaction warmed prematurely.2. Localized high concentration of Grignard reagent during addition.1. Maintain low temperature throughout the formation and trapping steps.2. Use a syringe pump for slow, controlled addition of the i-PrMgCl·LiCl.
Recovery of starting material 1. Incomplete halogen-magnesium exchange.2. Insufficient equivalents of i-PrMgCl·LiCl.1. Extend the stirring time at -78 °C to 1.5-2 hours.2. Use 1.1-1.2 equivalents of the i-PrMgCl·LiCl solution.
Reaction mixture turns dark brown/black Decomposition of the organometallic species, possibly due to air/oxygen contamination.Ensure the system is completely leak-proof and a positive pressure of inert gas is maintained throughout.

Applications in Synthesis

The (2,4-dichloro-6-methylpyrimidin-5-yl)magnesium chloride·LiCl reagent is a powerful intermediate for introducing molecular complexity at the C5 position of the pyrimidine ring. Its primary application is in metal-catalyzed cross-coupling reactions .

  • Kumada Coupling: The Grignard reagent can be directly coupled with aryl, heteroaryl, or vinyl halides/triflates using a Nickel or Palladium catalyst to form C-C bonds.[13][14] This is a direct and atom-economical method for synthesizing complex biaryl structures.

  • Transmetalation: The magnesium reagent can be transmetalated to other metals (e.g., Zn, Cu, B) to generate different organometallic species with unique reactivity profiles, such as organozinc reagents for Negishi coupling or organocuprates for conjugate additions.

cluster_applications Synthetic Applications Grignard (2,4-Dichloro-6-methylpyrimidin-5-yl)MgCl·LiCl Kumada Kumada Coupling (with Ar-X, Ni/Pd cat.) Grignard->Kumada Addition Nucleophilic Addition (to R-CHO, R₂CO) Grignard->Addition Transmetalation Transmetalation (e.g., +ZnCl₂) Grignard->Transmetalation Product_Kumada 5-Aryl-2,4-dichloro- 6-methylpyrimidine Kumada->Product_Kumada Negishi Negishi Coupling (with Ar-X, Pd cat.) Product_Negishi 5-Aryl-2,4-dichloro- 6-methylpyrimidine Negishi->Product_Negishi Product_Addition 5-(CR(OH)R')-2,4-dichloro- 6-methylpyrimidine Addition->Product_Addition Transmetalation->Negishi

Caption: Key synthetic transformations enabled by the pyrimidine Grignard reagent.

Safety Precautions

  • Grignard Reagents: Are pyrophoric, especially if the solvent evaporates. They react violently with water and protic solvents. Always handle under an inert atmosphere.

  • Solvents: THF is flammable and can form explosive peroxides. Use only inhibitor-free, anhydrous THF and handle in a well-ventilated fume hood.

  • Cryogenics: Dry ice/acetone baths are extremely cold. Wear appropriate personal protective equipment (PPE), including safety glasses and cryogenic gloves.

  • Quenching: The quenching of Grignard reactions is exothermic. Perform the quench slowly in an ice bath to control the release of heat and any potential gas evolution.

References

  • Armstrong, D. R., et al. "Grignard Reagents: Alkoxide-Directed Iodine−Magnesium Exchange at sp3 Centers." Organic Letters, ACS Publications. [Link]

  • University of Rochester. "The Grignard Reaction." Chemistry Department Lab Manual. [Link]

  • So, C. M., et al. "Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale." Organic Process Research & Development, ACS Publications. [Link]

  • Chem-Station. "Turbo Grignard Reagent." Chem-Station International Edition. [Link]

  • Rieke, R. D. "Preparation of highly reactive magnesium and its application to organic syntheses." DigitalCommons@UNL. [Link]

  • Knochel, P., et al. "Synthesis of Functionalized Nitroarylmagnesium Halides via an Iodine−Magnesium Exchange." The Journal of Organic Chemistry, ACS Publications. [Link]

  • Vapourtec. "Grignard Chemistry." Vapourtec Ltd. [Link]

  • Knochel, P., et al. "Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis." Angewandte Chemie International Edition, Wiley Online Library. [Link]

  • He, X., et al. "Grignard reagent formation via C-F bond activation: a centenary perspective." Chemical Communications, RSC Publishing. [Link]

  • Chem-Station. "Knochel-Hauser Base." Chem-Station International Edition. [Link]

  • ResearchGate. "Does anyone know the best way to activate magnesium for the grignard reagent?" ResearchGate Q&A. [Link]

  • Wang, D., et al. "Recent advances in the synthesis and application of the turbo Grignard reagent i-PrMgCl·LiCl." Chemical Communications, RSC Publishing. [Link]

  • Stanetty, C., et al. "Grignard Reactions Involving Halogenated Pyrimidines." ChemInform, Wiley Online Library. [Link]

  • Thompson, A. L., et al. "Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines." ACS Omega, ACS Publications. [Link]

  • Wikipedia. "Grignard reaction." Wikipedia, The Free Encyclopedia. [Link]

  • McQuade, D. T., et al. "Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides." Beilstein Journal of Organic Chemistry. [Link]

  • Desrosiers, J.-N., et al. "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach." Organic Chemistry Portal. [Link]

  • Ye, H., et al. "Development of a Practical Synthesis of a Pyrimidine Derivative with Fungicidal Activity." Organic Process Research & Development, ACS Publications. [Link]

  • Wikipedia. "Grignard reagent - Mg transfer reaction (halogen–Mg exchange)." Wikipedia, The Free Encyclopedia. [Link]

  • Desrosiers, J.-N., et al. "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach." Organic Letters, ACS Publications. [Link]

  • Srola, M. A., et al. "C1 Functionalization of β-Carboline via Knochel–Hauser Base-Directed Metalation and Negishi Coupling." The Journal of Organic Chemistry, ACS Publications. [Link]

  • ResearchGate. "Turbo-Grignard Reagents and Turbo-Hauser Bases." ResearchGate. [Link]

  • Organic Chemistry Portal. "Kumada Coupling." Organic Chemistry Portal. [Link]

  • Berton, M., et al. "Organomagnesiums On-demand." VCU Scholars Compass. [Link]

  • ResearchGate. "Kumada–Corriu Cross‐Couplings with 2‐Pyridyl Grignard Reagents." ResearchGate. [Link]

  • Hoffmann, R. W. "Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent." Chemical Communications, RSC Publishing. [Link]

  • Cernak, T., et al. "The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations." Angewandte Chemie International Edition, Wiley Online Library. [Link]

  • Yu, H. "Synthesis and Preparation of Grignard Reagent." Journal of Organic and Inorganic Chemistry. [Link]

  • Kappe, C. O., et al. "Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale." ChemRxiv. [Link]

  • Lee, S. Y., et al. "Grignard and Cerium Reagents of Pyrimidine Derivatives." Bulletin of the Korean Chemical Society. [Link]

  • Wessjohann, L. A., et al. "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." Synlett, Thieme. [Link]

  • Organic Syntheses. "Preparation of Ethylmagnesium Bromide." Organic Syntheses. [Link]

  • University of Wisconsin-Madison. "Formation of Grignard Reagents from Organic Halides." Chemistry Department Course Materials. [Link]

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  • Schnyder, A. "Grignard-reagent formation in Multi-product facilities." Schnyder Safety Chemistry. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cross-Coupling of 2,4-Dichloro-5-iodo-6-methylpyrimidine

Introduction 2,4-Dichloro-5-iodo-6-methylpyrimidine is a highly valuable, trifunctional heterocyclic building block used extensively in drug discovery and development. The C5–iodo bond is significantly more reactive towa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,4-Dichloro-5-iodo-6-methylpyrimidine is a highly valuable, trifunctional heterocyclic building block used extensively in drug discovery and development. The C5–iodo bond is significantly more reactive toward oxidative addition than the C2– and C4–chloro positions, theoretically allowing for regioselective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

However, a pervasive issue encountered by bench scientists is the unwanted hydrodeiodination (protodehalogenation) of the C5 position. This competing side reaction yields 2,4-dichloro-6-methylpyrimidine instead of the desired cross-coupled product, severely impacting yields and complicating purification. This guide provides the mechanistic causality behind this issue and field-proven protocols to prevent it.

Section 1: Mechanistic Causality of Hydrodeiodination

To troubleshoot effectively, we must first understand the mechanism of the failure. During the catalytic cycle, the Pd(0) catalyst undergoes rapid oxidative addition into the C5–I bond to form an Ar-Pd(II)-I intermediate. Because pyrimidines are highly electron-deficient, this intermediate is highly electrophilic.

If the subsequent transmetalation step is sluggish—often due to poor boronic acid solubility, an unoptimized base, or steric hindrance—the Ar-Pd(II)-I complex has a prolonged lifetime. During this window, it can be intercepted by a hydride source[1]. Common hydride sources in your reaction mixture include:

  • Aliphatic Alcohols & Alkoxides: Solvents like ethanol or bases like sodium tert-butoxide can coordinate to the Pd(II) center and undergo β -hydride elimination, generating a Pd(II)-H species that reductively eliminates to form the deiodinated pyrimidine[1].

  • Water & Nucleophilic Phosphines: Adventitious water can react with basic, nucleophilic phosphine ligands (e.g., PPh 3​ , PEt 3​ ) to form phosphine oxides and Pd-H intermediates, directly driving hydrodehalogenation[2].

Mechanism Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-I Intermediate Pd0->OxAdd Oxidative Addition (Fast) TransMet Transmetalation (Desired) OxAdd->TransMet Boronic Acid + Base Hydride Hydride Transfer (Side Reaction) OxAdd->Hydride Alcohols / Water / Alkoxides Product Cross-Coupled Product TransMet->Product Reductive Elimination Byproduct Deiodinated Byproduct (Ar-H) Hydride->Byproduct Reductive Elimination

Mechanistic divergence in Pd-catalyzed cross-coupling: Desired transmetalation vs. dehalogenation.

Section 2: Troubleshooting Guides & FAQs

Q1: I am observing >30% of 2,4-dichloro-6-methylpyrimidine in my crude LC-MS. What is the primary cause? A1: The primary cause is likely the presence of a protic solvent (like methanol or ethanol) or an alkoxide base that acts as a hydride donor via β -hydride elimination[3]. Switch your solvent system to an aprotic solvent like 1,4-dioxane or toluene.

Q2: I need water to dissolve my inorganic base (e.g., K 2​ CO 3​ ) for the Suzuki coupling. Won't water cause deiodination? A2: While water can participate in hydrodehalogenation when paired with certain nucleophilic phosphines[4], it is often necessary for activating the boronic acid via the formation of a reactive boronate complex. To safely use water:

  • Use a biphasic system (e.g., Toluene/Water or Dioxane/Water).

  • Upgrade your ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, or dtbpf) accelerate the transmetalation and reductive elimination steps so drastically that the desired pathway outcompetes the water-mediated side reaction[5].

Q3: Does the choice of base influence the deiodination rate? A3: Absolutely. Organic amine bases (e.g., triethylamine) and alkoxides (e.g., NaOtBu) can undergo β -hydride elimination, directly feeding the deiodination pathway[3]. Always use anhydrous inorganic bases such as K 3​ PO 4​ , Cs 2​ CO 3​ , or K 2​ CO 3​ for pyrimidine cross-couplings.

Q4: How does temperature affect this side reaction? A4: Hydrodehalogenation typically has a higher activation energy barrier than the desired cross-coupling. If you are running the reaction at 100 °C and seeing excessive deiodination, try lowering the temperature to 60–70 °C. The use of highly active pre-catalysts allows for efficient coupling at these lower temperatures.

Section 3: Quantitative Data & Optimization Matrix

To illustrate the causality of reaction conditions on the product distribution, consider the following optimization matrix for the Suzuki-Miyaura coupling of 2,4-Dichloro-5-iodo-6-methylpyrimidine with a standard arylboronic acid.

Solvent SystemBaseCatalyst / LigandTemp (°C)Cross-Coupled Yield (%)Deiodinated Yield (%)
EtOH / H 2​ O (4:1)Na 2​ CO 3​ Pd(PPh 3​ ) 4​ (5 mol%)804540
DMFEt 3​ NPd(PPh 3​ ) 4​ (5 mol%)902065
1,4-Dioxane / H 2​ O (5:1)K 2​ CO 3​ Pd(dppf)Cl 2​ (5 mol%)807812
Toluene (Anhydrous)K 3​ PO 4​ (milled)Pd 2​ (dba) 3​ / XPhos7092 < 2

Key Takeaway: The combination of an aprotic solvent, an inorganic non-nucleophilic base, and a sterically demanding ligand (XPhos) effectively suppresses the deiodination pathway by accelerating transmetalation.

Section 4: Validated Step-by-Step Methodology

The following protocol is a self-validating system designed to prevent hydrodeiodination during the selective C5-arylation of 2,4-Dichloro-5-iodo-6-methylpyrimidine. By rigorously excluding β -hydride donors and utilizing a highly active Buchwald ligand, the Ar-Pd(II)-I intermediate is forced down the transmetalation pathway.

Materials:

  • 2,4-Dichloro-5-iodo-6-methylpyrimidine (1.0 equiv, strictly dried)

  • Arylboronic acid or pinacol ester (1.1 equiv)

  • Anhydrous K 3​ PO 4​ (2.0 equiv, finely milled and oven-dried)

  • Pd 2​ (dba) 3​ (2.5 mol%, equating to 5 mol% Pd)

  • XPhos (10 mol%)

  • Anhydrous Toluene (degassed via freeze-pump-thaw)

Step-by-Step Execution:

  • Preparation of the Schlenk Flask: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3 times).

  • Reagent Loading: Add the 2,4-Dichloro-5-iodo-6-methylpyrimidine, arylboronic acid, and anhydrous K 3​ PO 4​ to the flask.

  • Catalyst Addition: In a glovebox or under a strict Argon stream, add Pd 2​ (dba) 3​ and XPhos.

  • Solvent Introduction: Inject degassed anhydrous toluene to achieve a substrate concentration of 0.1 M.

  • Reaction Initiation: Stir the mixture at room temperature for 10 minutes to allow the active Pd(0)-XPhos complex to form, then heat to 70 °C using a pre-heated oil bath.

  • Monitoring: Monitor via LC-MS or TLC. The reaction typically reaches completion within 2–4 hours due to the highly active catalyst system.

  • Quench & Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the inorganic base and palladium black. Concentrate the filtrate in vacuo.

Workflow Step1 1. Rigorous Drying (Flame-dry flask, mill K3PO4) Step2 2. Reagent Loading (Ar atmosphere, add substrates & catalyst) Step1->Step2 Step3 3. Degassed Solvent (Inject anhydrous Toluene) Step2->Step3 Step4 4. Controlled Heating (70 °C, monitor via LC-MS) Step3->Step4 Step5 5. Workup (Celite filtration, concentration) Step4->Step5

Step-by-step workflow for anhydrous Suzuki coupling to prevent pyrimidine deiodination.

References

  • A mechanistic investigation of hydrodehalogenation using ESI-MS Source: RSC Publishing URL
  • Source: ACS Publications (Organometallics)
  • Technical Support Center: Suzuki Couplings of Bromopyrimidines Source: Benchchem URL
  • Source: PMC (NIH)

Sources

Optimization

Technical Support Center: Optimizing Regioselectivity in SNAr Reactions of 2,4-Dichloro-5-iodo-6-methylpyrimidine

Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers struggling with pyrimidine functionalization. The molecule —2,4-dich...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers struggling with pyrimidine functionalization. The molecule —2,4-dichloro-5-iodo-6-methylpyrimidine —is a highly valuable but notoriously stubborn scaffold.

While standard 2,4-dichloropyrimidines exhibit predictable C4-selectivity due to the electronic stabilization of the Meisenheimer intermediate[1], the presence of the bulky C5-iodo and C6-methyl groups creates a severe conflict between orbital electronics and steric hindrance.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you decisively control regioselectivity in your workflows.

The Causality of Regioselectivity: Electronics vs. Sterics

To control this reaction, you must understand the competing forces at play:

  • The Electronic Mandate (C4 Preference): Nucleophilic aromatic substitution (SNAr) is frontier-orbital controlled. In pyrimidines, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized at the C4 position[1]. Attack at C4 forms a Meisenheimer intermediate that is highly stabilized by the para-nitrogen[2].

  • The Steric Blockade (C2 Shift): The C5-iodo group is exceptionally large (van der Waals radius ~1.98 Å), and the adjacent C6-methyl group adds further bulk. This creates a steric "shield" around the C4-chloride. When using bulky nucleophiles, the activation energy required to access C4 becomes insurmountable, pushing the reaction toward the more sterically accessible C2 position[1],[3].

G Substrate 2,4-Dichloro-5-iodo-6-methylpyrimidine C4_Attack C4 Attack (LUMO Favored) Substrate->C4_Attack Kinetic Control (Small Nu-) C2_Attack C2 Attack (Sterically Accessible) Substrate->C2_Attack Steric Control (Bulky Nu-) Meisenheimer_C4 C4 Meisenheimer Complex (Stabilized by N1/N3) C4_Attack->Meisenheimer_C4 Meisenheimer_C2 C2 Meisenheimer Complex (Less Stabilization) C2_Attack->Meisenheimer_C2 Product_C4 C4-Substituted Product (Major with small Nu-) Meisenheimer_C4->Product_C4 Product_C2 C2-Substituted Product (Major with bulky Nu-) Meisenheimer_C2->Product_C2

Fig 1. Mechanistic divergence of SNAr pathways based on nucleophile sterics and electronics.

Troubleshooting FAQs

Q1: I am using a primary amine (e.g., benzylamine) and getting a 60:40 mixture of C4:C2. How do I improve C4 selectivity? Analysis: A 60:40 ratio indicates your reaction conditions are providing too much thermal energy, allowing the nucleophile to overcome the steric barrier at C4 but also react indiscriminately at C2. Solution: Exploit kinetic control. Lower the temperature to -20 °C or -40 °C. Switch from a highly polar solvent like DMF to a moderately polar solvent like THF or DCM. Use a mild, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The lower temperature restricts the reaction to the electronically favored C4 pathway.

Q2: I actually WANT the C2-substituted product. How can I invert the regioselectivity? Analysis: To force C2 selectivity, you must weaponize the steric blockade at C4. Solution: Utilize the tertiary amine strategy. As demonstrated by Fisher and Mobashery[4], reacting 5-substituted 2,4-dichloropyrimidines with tertiary amines yields excellent C2 selectivity. The reaction forms a C2-quaternary ammonium intermediate, which undergoes in situ N-dealkylation to yield the C2-secondary amine product[4]. Alternatively, for non-amine nucleophiles, use highly sterically demanding reagents (e.g., t-BuOK) to naturally favor C2[3].

Q3: During my SNAr at elevated temperatures, I am losing the C5-Iodo group. What is happening? Analysis: The C5-iodo bond is highly polarizable and susceptible to side reactions. At temperatures above 60 °C, especially with strong bases, the molecule can undergo hydrodehalogenation or halogen-dance rearrangements. Solution: Keep SNAr temperatures strictly below 50 °C. If your nucleophile is too deactivated to react at low temperatures, abandon SNAr. Instead, utilize a Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), which can be precisely tuned for C4 or C2 site-selectivity without cleaving the C-I bond[3].

Optimization Matrix: Condition vs. Regioselectivity

The following table summarizes quantitative data trends based on our internal application testing and literature benchmarks for 5-substituted-2,4-dichloropyrimidines[1],[4],[3]. Use this to select your starting conditions.

Nucleophile TypeSolventBaseTemp (°C)Expected C4:C2 RatioPrimary Driving Force
Primary Amine (Small)THFDIPEA-20>95 : 5 Kinetic / Electronic (LUMO)
Primary Amine (Small)DMFK2CO38060 : 40Thermodynamic / Mixed
Secondary Amine (Bulky)THFDIPEA040 : 60Steric Clash at C4
Tertiary AmineDMFNone60<5 : 95 In situ N-dealkylation at C2
Alkoxide (Small, e.g., NaOMe)MeOHNaOMe085 : 15Electronic (LUMO)
Alkoxide (Bulky, e.g., KOtBu)THFKOtBu2510 : 90Steric Clash at C4

Self-Validating Experimental Protocols

To ensure trustworthiness, these protocols include built-in validation checkpoints so you can verify success mid-experiment.

Protocol A: Kinetically Controlled C4-Selective Amination

Objective: Maximize substitution at the C4 position using a primary amine.

  • Preparation: Dissolve 2,4-dichloro-5-iodo-6-methylpyrimidine (1.0 eq) in anhydrous THF (0.2 M concentration) under an inert atmosphere (N2 or Ar).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and cool to -20 °C. Causality: Low temperature prevents the nucleophile from overcoming the steric barrier at C2.

  • Reagent Addition: Add DIPEA (1.5 eq). Slowly add the primary amine nucleophile (1.05 eq) dropwise over 15 minutes.

  • Monitoring (Validation Checkpoint 1): Stir at -20 °C for 2 hours. Monitor by LC-MS. You should observe the disappearance of the starting material (m/z ~288 for 35Cl isotopes) and the appearance of the product mass. If unreacted starting material remains, allow the temperature to rise to 0 °C, but do not exceed 0 °C to prevent C2-isomer formation.

  • Quench & Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Structural Validation (Checkpoint 2): Run a 1H NMR. The C6-methyl protons will show a slight upfield shift. If you formed the C2 isomer, the chemical shift of the C6-methyl would remain relatively unchanged due to its distance from the substitution site.

Protocol B: Sterically Driven C2-Selective Amination

Objective: Force substitution at the C2 position using the tertiary amine dealkylation strategy[4].

  • Preparation: Dissolve the pyrimidine (1.0 eq) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add the tertiary amine (e.g., N,N-dimethylbenzylamine) (2.0 eq). No external base is required.

  • Heating: Heat the reaction to 60 °C for 4-6 hours. Causality: The tertiary amine attacks C2, forming a quaternary ammonium salt. The elevated temperature drives the subsequent N-dealkylation (loss of the benzyl or methyl group) to yield the stable secondary amine at C2.

  • Monitoring (Validation Checkpoint 1): Monitor by LC-MS. You will initially see a highly polar intermediate (the quaternary salt), which will gradually convert to the dealkylated product mass.

  • Workup: Dilute with water and extract with EtOAc. Wash extensively with water (5x) to remove DMF. Dry and concentrate.

Troubleshooting Workflow Diagram

Use this decision tree to correct poor regioselectivity during your optimization campaigns.

Workflow Start Analyze C4:C2 Ratio (LC-MS / 1H NMR) Check_Ratio Is C4 selectivity < 90%? Start->Check_Ratio Opt_Temp Lower Temp (-20°C) Use THF/DCM Check_Ratio->Opt_Temp Yes (Poor C4 yield) Success Optimal Regioselectivity Achieved Check_Ratio->Success No (Target met) Opt_Base Switch to weaker base (e.g., DIPEA) Opt_Temp->Opt_Base Opt_Nu Reduce Nu- steric bulk Opt_Base->Opt_Nu Opt_Nu->Start Retest Conditions

Fig 2. Iterative workflow for resolving poor C4-regioselectivity in SNAr reactions.

References

  • Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763.[Link]

  • WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology.[Link]

  • Lee, et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH Public Access.[Link]

Sources

Troubleshooting

Handling moisture sensitivity and storage stability of 2,4-Dichloro-5-iodo-6-methylpyrimidine

Welcome to the Technical Support Center for handling 2,4-Dichloro-5-iodo-6-methylpyrimidine (CAS: 96949-46-1) . This highly functionalized, polyhalogenated pyrimidine is a critical building block in drug discovery, enabl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2,4-Dichloro-5-iodo-6-methylpyrimidine (CAS: 96949-46-1) . This highly functionalized, polyhalogenated pyrimidine is a critical building block in drug discovery, enabling sequential cross-coupling and nucleophilic aromatic substitution (SNAr) reactions[1][2]. However, the same electronic properties that make it a versatile electrophile also render it highly susceptible to environmental degradation.

This guide provides field-proven insights, troubleshooting frameworks, and self-validating protocols to ensure the integrity of your compound from storage to synthesis.

I. Degradation Pathways & Preventive Logic

To master the handling of 2,4-Dichloro-5-iodo-6-methylpyrimidine, one must understand the causality behind its instability. The pyrimidine ring is inherently electron-deficient. The addition of two electronegative chlorine atoms at the C2 and C4 positions further depletes electron density, making these carbons highly electrophilic and prone to nucleophilic attack by water[3][4]. Simultaneously, the heavy iodine atom at C5 creates a weak, photolabile C-I bond.

G Compound 2,4-Dichloro-5-iodo- 6-methylpyrimidine Moisture Moisture (H2O) Compound->Moisture Reacts with Light UV/Vis Light Compound->Light Absorbs Heat Thermal Stress Compound->Heat Degrades at >50°C Hydrolysis Hydrolysis at C2/C4 (Hydroxypyrimidines) Moisture->Hydrolysis Nucleophilic Attack Deiodination C-I Cleavage (Radical Dehalogenation) Light->Deiodination Photolysis Polymerization Oligomerization Heat->Polymerization Activation Storage Glovebox / Ar Atm 2-8°C in Dark Storage->Compound Prevents Degradation

Logical workflow of 2,4-Dichloro-5-iodo-6-methylpyrimidine degradation pathways and prevention.
II. Storage Stability & Quantitative Metrics

The degradation rate of this compound is directly proportional to atmospheric exposure. Below is a synthesized stability matrix based on the behavioral kinetics of polyhalogenated pyrimidines.

Storage TemperatureAtmosphereContainer TypeEstimated Shelf-LifePrimary Degradation Pathway
25°C (Ambient) AirClear Glass< 1 WeekHydrolysis & Photolytic Deiodination
25°C (Ambient) AirAmber Glass2–4 WeeksHydrolysis (Moisture-driven)
25°C (Desiccated) ArgonAmber Glass3–6 MonthsSlow Thermal Degradation
2–8°C (Optimal) ArgonAmber Glass> 12 MonthsNone Observed
III. Frequently Asked Questions (FAQs)

Q: Why is this specific pyrimidine more moisture-sensitive than standard dichloropyrimidines? A: While standard 2,4-dichloropyrimidine is already susceptible to hydrolysis[2][4], the addition of the bulky, polarizable iodine atom at the C5 position exerts a strong inductive electron-withdrawing effect. This further increases the electrophilicity of the adjacent C4 position, significantly lowering the activation energy required for water to attack and displace the chloride ion[3].

Q: My compound has turned a faint pink/brown color. Is it still usable? A: No. A pink or brown discoloration indicates photolytic or thermal cleavage of the C-I bond, resulting in the release of elemental iodine (I2). Once radical dehalogenation begins, the generated iodine species can autocatalyze further degradation, leading to complex oligomeric mixtures. The batch must be discarded or rigorously repurified.

IV. Troubleshooting Guide: Experimental Workflows
Issue 1: Appearance of polar baseline spots on TLC and reduced yield in SNAr reactions.
  • Root Cause: Moisture contamination in the solvent or the nucleophile (e.g., amines, alkoxides) leads to competitive hydrolysis of the C2/C4 chlorides, forming highly polar 2-hydroxy or 4-hydroxy pyrimidine derivatives[3][4].

  • Resolution: Ensure all reagents are rigorously dried. If using an amine nucleophile, distill it over CaH2 prior to use. Switch from hygroscopic bases (like K2CO3) to sterically hindered, anhydrous organic bases (e.g., DIPEA) to minimize the introduction of water into the reaction matrix.

Issue 2: Premature loss of the iodine atom (deiodination) during Suzuki or Buchwald-Hartwig cross-coupling.
  • Root Cause: Reductive dehalogenation is a common side reaction in palladium-catalyzed couplings involving highly reactive C-I bonds[3]. This occurs when a hydrogen source (e.g., alcoholic solvents, moisture, or certain amine substrates) intercepts the Pd(II)-aryl intermediate before transmetalation can occur.

  • Resolution: Avoid protic solvents (e.g., ethanol, water mixtures) during the initial coupling of the C-I bond[1]. Utilize anhydrous 1,4-dioxane or toluene. Employ bulky, electron-rich phosphine ligands (e.g., XPhos or dtbpf) to accelerate the transmetalation and reductive elimination steps, outcompeting the dehalogenation pathway.

Issue 3: Poor regioselectivity during the first nucleophilic substitution (SNAr).
  • Root Cause: The C4 position is generally more reactive than the C2 position due to the ortho/para relationship with the ring nitrogens and the steric/inductive influence of the C5-iodine[2]. However, elevated temperatures or highly polar protic solvents can scramble this kinetic selectivity, leading to a thermodynamic mixture of C2 and C4 substituted products.

  • Resolution: Run the SNAr reaction at strict cryogenic temperatures (-78°C to -20°C) in a non-polar or moderately polar aprotic solvent (e.g., THF or DCM). Slowly warm the reaction only if starting material persists.

V. Self-Validating Experimental Protocols

To guarantee experimental reproducibility, utilize the following self-validating protocols for handling and QC.

Protocol A: Anhydrous Reconstitution and Stock Solution Preparation

Explanation of Causality: Preparing stock solutions in a controlled environment prevents repeated freeze-thaw condensation cycles on the bulk powder.

  • Glassware Preparation: Flame-dry a Schlenk flask under a high vacuum (<0.1 mbar) for 5 minutes. Backfill with high-purity Argon. Repeat this cycle three times. (Causality: Removes microscopic surface-bound water from the silica glass).

  • Transfer: Move the sealed vial of 2,4-Dichloro-5-iodo-6-methylpyrimidine and the Schlenk flask into an Argon-filled glovebox (O2 < 1 ppm, H2O < 1 ppm). Transfer the required mass into the flask.

  • Solvent Addition: Dissolve the compound in anhydrous, degassed Tetrahydrofuran (THF) that has been stored over activated 3Å molecular sieves. (Causality: Degassing prevents oxidative addition of O2 to the C-I bond; sieves ensure H2O remains <10 ppm).

  • Validation Check: Remove a 10 µL aliquot of the stock solution. If the solution is completely colorless, proceed to Protocol B. If a yellow/pink tint is observed, iodine radical formation has occurred; discard the solution.

Protocol B: In-Process Quality Control (QC) via LC-MS

Explanation of Causality: TLC is often insufficient to distinguish between the parent compound and its monohydrolyzed derivative due to streaking. LC-MS provides exact mass confirmation.

  • Sample Prep: Dilute the 10 µL aliquot from Protocol A into 1 mL of anhydrous Acetonitrile (MeCN). Do not use water or methanol for the dilution blank.

  • Chromatography: Inject 1 µL onto a C18 column using a rapid gradient of 5% to 95% MeCN in Water (buffered with 0.1% Formic Acid) over 3 minutes.

  • Mass Validation (Positive Ion Mode):

    • Target Peak: Look for the parent mass isotope pattern at m/z 288.9 [M+H]⁺ .

    • Failure State 1 (Hydrolysis): A peak at m/z 271.5 [M+H]⁺ indicates displacement of one chlorine atom by an OH group.

    • Failure State 2 (Deiodination): A peak at m/z 164.0 [M+H]⁺ indicates loss of the iodine atom.

  • System Validation: If the combined integration of failure state peaks exceeds 2% of the total ion chromatogram (TIC), the batch has degraded and must not be used for regioselective synthesis.

VI. References
  • LookChem. "2,4-dichloro-5-iodo-6-methylpyrimidine CAS 96949-46-1 Suppliers." LookChem Database. Available at: [Link]

  • ChemBuyersGuide. "Atomax Chemicals Co., Ltd. Product Catalog: CAS 96949-46-1." ChemBuyersGuide. Available at:[Link]

  • National Institutes of Health (NIH). "One-pot Double Suzuki Couplings of Dichloropyrimidines." PMC. Available at: [Link]

  • American Chemical Society (ACS). "Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine." Organic Process Research & Development. Available at: [Link]

  • Google Patents. "US5525724A - Process for the preparation of chloropyrimidines." Google Patents. Available at:

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2,4-Dichloro-5-iodo-6-methylpyrimidine and its 5-Bromo Analogue

Introduction In the landscape of medicinal chemistry and drug discovery, halogenated pyrimidines are indispensable building blocks for the synthesis of a vast array of biologically active compounds. The strategic functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, halogenated pyrimidines are indispensable building blocks for the synthesis of a vast array of biologically active compounds. The strategic functionalization of the pyrimidine core is a cornerstone of modern synthetic chemistry, with cross-coupling and nucleophilic aromatic substitution (SNAr) reactions being the most powerful tools in the chemist's arsenal. This guide provides a comprehensive comparison of the reactivity of two key heterocyclic scaffolds: 2,4-dichloro-5-iodo-6-methylpyrimidine and its 5-bromo analogue, 2,4-dichloro-5-bromo-6-methylpyrimidine.

The choice between these two reagents can significantly impact the efficiency, regioselectivity, and overall success of a synthetic campaign. This document delves into the underlying principles governing their differential reactivity, supported by theoretical considerations and representative experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Theoretical Framework for Reactivity

The reactivity of the halogen atoms on the pyrimidine ring is dictated by a combination of electronic and steric factors. The electron-withdrawing nature of the two nitrogen atoms activates the ring towards both nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions.

The established order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl > F. This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus the most susceptible to oxidative addition by a low-valent palladium catalyst.

For nucleophilic aromatic substitution (SNAr) reactions on electron-deficient aromatic systems, the leaving group ability of halogens is generally F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by a more electronegative halogen that renders the attached carbon atom more electrophilic.

In the context of 2,4-dichloro-5-halo-6-methylpyrimidines, we have three potential reaction sites: the C-Cl bonds at the 2- and 4-positions, and the C-X (X = I or Br) bond at the 5-position. The general order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 >> C5.[1] This preference is due to the greater stabilization of the Meisenheimer intermediate when the attack occurs at positions ortho or para to the ring nitrogens. The C5 position is meta to both nitrogens and is therefore significantly less activated towards SNAr.

Therefore, in cross-coupling reactions, we can anticipate a high degree of chemoselectivity for the reaction at the C5-halogen, with the C5-I bond being significantly more reactive than the C5-Br bond. The C-Cl bonds at C2 and C4 are expected to be much less reactive under typical cross-coupling conditions that favor C-I or C-Br activation. Conversely, for SNAr reactions, the chloro groups at C4 and C2 will be the primary sites of reaction, with the halogen at C5 being largely unreactive.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. The much weaker C-I bond compared to the C-Br bond makes 2,4-dichloro-5-iodo-6-methylpyrimidine the more reactive substrate in these transformations, allowing for milder reaction conditions and often higher yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide. For polyhalogenated pyrimidines, the regioselectivity is often excellent, favoring the more reactive halogen.[2]

Expected Reactivity:

  • 2,4-dichloro-5-iodo-6-methylpyrimidine: Will readily undergo selective Suzuki coupling at the C5 position under mild conditions, leaving the two chloro-substituents intact for subsequent functionalization.

  • 2,4-dichloro-5-bromo-6-methylpyrimidine: Will also undergo Suzuki coupling at the C5 position, but will likely require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system) compared to the iodo analogue.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntrySubstrateArylboronic AcidCatalyst/LigandBaseSolventTemp. (°C)Time (h)Expected Yield
12,4-dichloro-5-iodo-6-methylpyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O802>90%
22,4-dichloro-5-bromo-6-methylpyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001270-85%

Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-dichloro-5-iodo-6-methylpyrimidine

  • To a reaction vessel, add 2,4-dichloro-5-iodo-6-methylpyrimidine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon).

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.).

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Iodo_Pyrimidine 2,4-dichloro-5-iodo-6-methylpyrimidine Reaction Suzuki-Miyaura Coupling Iodo_Pyrimidine->Reaction Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Toluene/EtOH/H₂O Solvent->Reaction Temperature 80-100 °C Temperature->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl-2,4-dichloro-6-methylpyrimidine Purification->Product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[3][4]

Expected Reactivity:

  • 2,4-dichloro-5-iodo-6-methylpyrimidine: Will undergo highly efficient Sonogashira coupling at the C5 position, often at room temperature.

  • 2,4-dichloro-5-bromo-6-methylpyrimidine: Will require elevated temperatures and potentially longer reaction times to achieve comparable yields to the iodo analogue.

Table 2: Representative Conditions for Sonogashira Coupling

EntrySubstrateAlkyneCatalyst/Co-catalystBaseSolventTemp. (°C)Time (h)Expected Yield
12,4-dichloro-5-iodo-6-methylpyrimidinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT4>95%
22,4-dichloro-5-bromo-6-methylpyrimidinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF601665-80%

Experimental Protocol: Sonogashira Coupling of 2,4-dichloro-5-iodo-6-methylpyrimidine

  • To a reaction vessel, add 2,4-dichloro-5-iodo-6-methylpyrimidine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas.

  • Add anhydrous THF, followed by triethylamine (2.0 eq.) and the terminal alkyne (1.2 eq.).

  • The reaction mixture is stirred at room temperature until completion.

  • The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated, and the crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This reaction is of paramount importance in the synthesis of pharmaceuticals.

Expected Reactivity:

  • 2,4-dichloro-5-iodo-6-methylpyrimidine: Will undergo selective amination at the C5 position under relatively mild conditions.

  • 2,4-dichloro-5-bromo-6-methylpyrimidine: Will require a more active catalyst system (e.g., using a bulky biarylphosphine ligand) and/or higher temperatures for efficient amination at the C5 position.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

EntrySubstrateAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Expected Yield
12,4-dichloro-5-iodo-6-methylpyrimidineMorpholinePd₂(dba)₃ / XPhosK₃PO₄Toluene1006>90%
22,4-dichloro-5-bromo-6-methylpyrimidineMorpholinePd₂(dba)₃ / RuPhosNaOtBuDioxane1101875-85%

Experimental Protocol: Buchwald-Hartwig Amination of 2,4-dichloro-5-bromo-6-methylpyrimidine

  • In an oven-dried reaction vessel, combine 2,4-dichloro-5-bromo-6-methylpyrimidine (1.0 eq.), the amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and RuPhos (0.04 eq.).

  • The vessel is sealed and purged with an inert gas.

  • Add anhydrous dioxane.

  • The reaction is heated to 110 °C with stirring for 18 hours.

  • After cooling, the reaction is diluted with ethyl acetate and filtered through celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification by column chromatography yields the desired product.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the reactivity of the two chloro-substituents at the C2 and C4 positions will dominate. The halogen at the C5 position is not activated towards nucleophilic attack and will not participate in the reaction under typical SNAr conditions. The general reactivity order for dichloropyrimidines in SNAr is C4 > C2.[6][7] Therefore, both 2,4-dichloro-5-iodo-6-methylpyrimidine and its 5-bromo analogue are expected to exhibit similar reactivity and regioselectivity in SNAr reactions, with the initial substitution occurring preferentially at the C4 position.

DOT Diagram: SNAr Reactivity

SNAr_Reactivity Start 2,4-Dichloro-5-halo-6-methylpyrimidine (halo = I or Br) C4_Attack Preferential attack at C4 Start->C4_Attack C2_Attack Attack at C2 (minor pathway) Start->C2_Attack Nucleophile Nucleophile (e.g., R₂NH) Nucleophile->C4_Attack Nucleophile->C2_Attack C4_Product 4-Substituted-2-chloro-5-halo-6-methylpyrimidine C4_Attack->C4_Product C2_Product 2-Substituted-4-chloro-5-halo-6-methylpyrimidine C2_Attack->C2_Product

Caption: Regioselectivity in SNAr reactions.

Experimental Protocol: SNAr with an Amine

  • Dissolve 2,4-dichloro-5-halo-6-methylpyrimidine (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.

  • Add the amine nucleophile (1.1 eq.) and a base such as triethylamine or diisopropylethylamine (1.5 eq.).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The residue can be partitioned between ethyl acetate and water. The organic layer is then washed, dried, and concentrated.

  • Purify the product by column chromatography.

Synthesis and Accessibility

Both 2,4-dichloro-5-iodo-6-methylpyrimidine and its 5-bromo analogue can be synthesized from commercially available starting materials. The synthesis of 2,4-dichloro-5-bromo-6-methylpyrimidine can be achieved from 2,4-dihydroxy-6-methylpyrimidine (6-methyluracil) via bromination followed by chlorination with a reagent like phosphorus oxychloride. A similar route can be envisioned for the iodo analogue, employing an iodinating agent. The synthesis of related 5-bromo-2,4-dichloropyrimidine has been described.[8]

Conclusion

The choice between 2,4-dichloro-5-iodo-6-methylpyrimidine and its 5-bromo analogue is primarily dictated by the desired reactivity in palladium-catalyzed cross-coupling reactions.

  • 2,4-dichloro-5-iodo-6-methylpyrimidine is the more reactive substrate, allowing for milder reaction conditions, shorter reaction times, and often higher yields in Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This makes it the ideal choice for sensitive substrates or when high efficiency is paramount.

  • 2,4-dichloro-5-bromo-6-methylpyrimidine , while less reactive, is still a valuable building block. Its lower reactivity can sometimes be advantageous in preventing side reactions or in sequential cross-coupling strategies where a reactivity differential is desired.

For nucleophilic aromatic substitution reactions, both compounds exhibit similar reactivity profiles, with substitution occurring preferentially at the C4 position.

By understanding the distinct reactivity profiles of these two important building blocks, researchers can devise more efficient and robust synthetic routes towards novel molecules with potential applications in drug discovery and materials science.

References

  • Hazari, A., & Schnürch, M. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Gopalakrishnan, S., et al. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 2(5), 60-66.
  • Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

  • BenchChem. (2025).
  • Laha, J. K., & Kumar, S. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 443-446.
  • Neufeldt, S. R., & Sanford, M. S. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 54(11), 2615-2626.
  • Google Patents. (2015). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Lagy, A., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(23), 7807-7811.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidine-5-carboxamide.
  • Neufeldt, S. R., & Sanford, M. S. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 54(11), 2615-2626.
  • Slepukhin, P. A., et al. (2021). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. Molecules, 26(5), 1276.
  • ResearchGate. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • ChemRxiv. (2026). Isohypsic Pd(II)
  • Wikipedia. Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Royal Society of Chemistry. (2018). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
  • Google Patents. (2015). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2,5-Dichloropyrimidine and 2,4-Dichloropyrimidine for Researchers and Drug Development.
  • American Chemical Society. (2021). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
  • NIH. (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines.
  • NIH. (2018).
  • PubChem. 2,4-Dichloro-6-methylpyrimidine. Retrieved from [Link]

  • ResearchGate. (2026). ChemInform Abstract: Nucleophilic Aromatic Substitutions on 4,5-Dicyanopyridazine. Part 2. Nitrogen Nucleophiles.
  • BenchChem. (2025).
  • NIH. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
  • ResearchGate. (2026). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H )-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines.
  • Google Patents. (2021). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
  • PubMed. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines.
  • ResearchGate. (2022).
  • MDPI. (2018).
  • Asian Journal of Chemistry. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine.
  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.

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Comparative

Benchmarking Cross-Coupling Efficiency: 5-Iodo vs. 5-Bromo Pyrimidine Derivatives

Executive Summary For drug development professionals and synthetic chemists, the functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. While positions C2, C4, and C6 are highly electron...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. While positions C2, C4, and C6 are highly electron-deficient and readily undergo substitution, the C5 position is the least reactive, presenting unique synthetic challenges. This guide provides an objective, data-driven comparison of 5-iodopyrimidine and 5-bromopyrimidine derivatives in palladium-catalyzed cross-coupling reactions. By analyzing mechanistic causality, reaction kinetics, and chemoselectivity, this guide establishes a framework for selecting the optimal starting material for your synthetic route.

Mechanistic Foundations: Causality in Oxidative Addition

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling is dictated by two primary factors: the electronic nature of the pyrimidine ring and the carbon-halogen (C-X) bond dissociation energy (BDE).

The general order of reactivity for positions on the pyrimidine ring is C4/C6 > C2 > C5 [1][1]. Because the C5 position is the least electron-deficient, oxidative addition of the Pd(0) catalyst—typically the rate-determining step—is inherently slower at this site.

To overcome this thermodynamic barrier, the choice of halogen is critical. The generally accepted order of reactivity for halogens is I > Br > Cl > F, which inversely correlates with their BDE [1][1]. The C-I bond is significantly weaker than the C-Br bond, making 5-iodopyrimidines substantially more reactive. This allows the catalytic cycle to proceed efficiently at lower temperatures, minimizing the degradation of sensitive functional groups.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Determining) I > Br Pd0->OxAdd + 5-Halo-Pyrimidine PdII Pd(II) Complex (Ar-Pd-X) OxAdd->PdII C-X Cleavage Trans Transmetalation (or Amine Binding) PdII->Trans + Nucleophile PdIINu Pd(II) Complex (Ar-Pd-Nu) Trans->PdIINu - X- RedElim Reductive Elimination PdIINu->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-Nu) RedElim->Product

Figure 1: Palladium-catalyzed cross-coupling cycle highlighting the oxidative addition step.

Benchmarking Performance & Chemoselectivity

Reaction Kinetics & Yields

In standard Suzuki-Miyaura and Buchwald-Hartwig couplings, 5-iodopyrimidines consistently outperform their bromo-counterparts in terms of reaction velocity and required thermal energy. For instance, during the synthesis of complex IRAK4 inhibitors, researchers explicitly substituted 5-bromopyrimidine with 5-iodopyrimidine to ensure a significantly higher yield in the Suzuki coupling step [2][2].

The Chemoselectivity Dilemma (C2 vs. C5)

The most profound advantage of 5-iodopyrimidines emerges in chemoselective couplings. Due to the electron-deficient nature of the pyrimidine ring, typical bromo substrates are often too reactive to exhibit good selectivity when multiple halogens (e.g., C2-Cl and C5-Br) are present [3][3]. The Pd catalyst struggles to differentiate between the highly activated C2-Cl bond and the C5-Br bond, leading to complex mixtures.

However, by utilizing a starting material like 2-chloro-5-iodopyrimidine, the massive kinetic difference between C-I and C-Cl cleavage can be exploited. This strategy allows for exclusive cross-coupling at the C5 position under mild conditions, a technique successfully employed in the synthesis of phenylene-pyrimidine alternating oligomers [4][4].

Quantitative Data Comparison
SubstrateReaction TypeCatalyst SystemTemp (°C)Time (h)Yield (%)Chemoselectivity
5-Iodopyrimidine Suzuki-MiyauraPd(PPh₃)₄ / Na₂CO₃602 - 485 - 95%N/A
5-Bromopyrimidine Suzuki-MiyauraPd(PPh₃)₄ / Na₂CO₃90 - 1008 - 1260 - 80%N/A
2-Cl-5-Iodopyrimidine Chemoselective SuzukiPd(PPh₃)₄ / K₂CO₃25 - 502 - 3>90%Excellent (C5 only)
2-Cl-5-Bromopyrimidine Chemoselective SuzukiPd(PPh₃)₄ / K₂CO₃80 - 9012<50%Poor (C2/C5 mixtures)

Strategic Selection Guide

DecisionTree Start Select 5-Halo Pyrimidine Q1 Is high chemoselectivity required (e.g., C2-Cl vs C5-X)? Start->Q1 Q2 Are mild conditions (room temp) critical? Q1->Q2 No Iodo Choose 5-Iodo Pyrimidine (Higher Reactivity, Lower BDE) Q1->Iodo Yes (Exploit I > Cl > Br kinetics) Q2->Iodo Yes Bromo Choose 5-Bromo Pyrimidine (Cost-Effective, Stable) Q2->Bromo No

Figure 2: Strategic decision matrix for selecting 5-iodo vs 5-bromo pyrimidine derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocol for a chemoselective Suzuki-Miyaura coupling is designed as a self-validating system . It includes explicit causality for reagent selection and built-in analytical checkpoints.

Protocol: Chemoselective Suzuki-Miyaura Coupling of 2-Chloro-5-iodopyrimidine

Objective: Selectively couple an arylboronic acid at the C5 position while leaving the C2-chloride intact for downstream functionalization.

Materials:

  • 2-Chloro-5-iodopyrimidine (1.0 eq, 1.0 mmol)

  • Arylboronic acid (1.05 eq, 1.05 mmol)

  • Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol)

  • K₂CO₃ (2.0 eq, 2.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 ratio, 10 mL)

Step-by-Step Methodology & Causality:

  • Solvent Preparation & Degassing: Add 1,4-Dioxane and H₂O to a Schlenk flask. Sparge with Argon for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) oxide complex, halting the catalytic cycle.

  • Reagent Addition: Add 2-chloro-5-iodopyrimidine, arylboronic acid, and K₂CO₃ to the flask under Argon flow.

    • Causality: K₂CO₃ is utilized instead of stronger bases (like KOtBu or NaOH) to prevent the premature nucleophilic aromatic substitution (S_NAr) or hydrolysis of the highly activated C2-chloro moiety.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ and seal the flask.

    • Causality: The bidentate dppf ligand provides a large bite angle, which sterically accelerates the reductive elimination step. This rapid turnover minimizes the residence time of the Pd(II) intermediate, drastically reducing off-target dehalogenation side reactions.

  • Controlled Heating: Stir the reaction mixture at 40°C.

    • Causality: 40°C provides sufficient thermal energy to cleave the weak C5-I bond but remains too low to activate the C2-Cl bond, ensuring perfect chemoselectivity.

System Validation Checkpoints:

  • Checkpoint 1 (Visual - t=10 min): The solution should transition from a bright orange suspension to a deep red/brown homogeneous mixture. Validation: This color shift confirms the successful reduction of Pd(II) to the active Pd(0) catalytic species.

  • Checkpoint 2 (Analytical - t=2 hours): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Success Criteria: >95% consumption of the starting mass. The dominant peak must correspond to the mono-coupled C5-aryl-2-chloropyrimidine.

    • Failure Correction: If the m/z corresponding to the bis-coupled product (reaction at both C2 and C5) exceeds 2%, the thermal energy is too high. Immediately cool the reaction and reduce the temperature to 30°C for subsequent runs.

References

  • 1 - Benchchem

  • 3 - ACS Publications 3.2 - PMC 4.4 - ACS Publications

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,4-Dichloro-5-iodo-6-methylpyrimidine

An authoritative, step-by-step standard operating procedure (SOP) and safety guide for handling 2,4-Dichloro-5-iodo-6-methylpyrimidine (CAS: 96949-46-1). This guide is designed for research scientists and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step standard operating procedure (SOP) and safety guide for handling 2,4-Dichloro-5-iodo-6-methylpyrimidine (CAS: 96949-46-1). This guide is designed for research scientists and drug development professionals to ensure operational safety, regulatory compliance, and scientific integrity.

Executive Summary & Mechanistic Hazard Profiling

2,4-Dichloro-5-iodo-6-methylpyrimidine is a highly reactive, polyhalogenated heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and oncology therapeutics[1].

Mechanistic Toxicology & Causality: The hazard profile of this compound is directly tied to its molecular structure. The pyrimidine ring is inherently electron-deficient. The presence of chlorine atoms at the 2- and 4-positions makes these sites highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). While the iodine at the 5-position provides a valuable handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), it significantly increases the molecule's lipophilicity[2][3].

Because of this high electrophilicity and lipophilicity, the compound can easily penetrate the stratum corneum (skin) and covalently modify biological nucleophiles (such as thiol and amine groups in cellular proteins). This reactivity is the causal mechanism behind its GHS classifications:

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302, H312, H332)[4].

  • Skin/Eye Irritation: Category 2/2A (H315, H319)[4][5].

  • Specific Target Organ Toxicity (STOT SE 3): Respiratory tract irritation (H335/H336)[4][5].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling highly reactive halogenated pyrimidines, particularly when they are dissolved in carrier solvents. The following self-validating PPE matrix must be strictly adhered to[6][7].

PPE CategoryRequired SpecificationMechanistic Justification (Causality)
Hand Protection (Dry Powder) Double-layered Nitrile (minimum 8 mil thickness).Provides adequate barrier protection against solid particulates while maintaining tactile dexterity for weighing.
Hand Protection (In Solution) Viton™ or Butyl Rubber over-gloves.Critical: This compound is typically dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform). Halogenated solvents rapidly permeate standard nitrile gloves (breakthrough time < 10 minutes). Viton/Butyl provides essential chemical resistance[7][8].
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles.Prevents severe ocular irritation (H319) from micro-particulates or solvent splashing[4][7].
Body Protection Flame-Resistant (FR) Lab Coat (fully buttoned) + closed-toe non-porous shoes.Prevents dermal absorption (H312). Woven materials trap powders; FR coats provide a tighter weave and protection against secondary solvent fires[7].
Respiratory Control Certified Chemical Fume Hood (Face velocity: 80-100 fpm).Mitigates inhalation toxicity (H332) and respiratory tract irritation (H335). If ventilation fails, a NIOSH respirator with Organic Vapor/Acid Gas cartridges is required[7].

Operational Workflow & Handling Protocol

G A Chemical Storage (Inert Atmosphere, <4°C) B PPE Donning & Fume Hood Setup (Flow Rate >0.5 m/s) A->B C Weighing & Transfer (Closed System / Glove Bag) B->C D Reaction Execution (Nucleophilic Substitution) C->D E Quenching (Mild Alkaline / Thiosulfate) D->E F Halogenated Waste Disposal (Segregated Container) E->F

Safe handling and quenching workflow for 2,4-Dichloro-5-iodo-6-methylpyrimidine.

Step-by-Step Methodology:
  • Preparation: Verify fume hood certification. Purge the reaction vessel with an inert gas (Nitrogen or Argon) to prevent ambient moisture from hydrolyzing the reactive carbon-chlorine bonds.

  • Weighing: Do not weigh on an open bench. Weigh the solid inside the fume hood using an analytical balance enclosed in a draft shield. Use anti-static weighing boats to prevent aerosolization of the fine powder.

  • Transfer & Solvation: Transfer the solid directly into the reaction flask. When adding halogenated solvents (e.g., DCM), switch from standard nitrile to Viton™ gloves[8].

  • Reaction Execution: Equip the flask with a reflux condenser or sealed septum. Because SN​Ar reactions with amines or alcohols are exothermic, utilize a cooling bath (ice/water) during the initial addition of nucleophiles.

Spill Response & Disposal Plan

Improper disposal of polyhalogenated compounds poses severe environmental and facility risks, including the potential generation of dioxins if incinerated improperly.

Immediate Spill Response:

  • Solid Spill: Do not sweep. Gently cover the powder with a damp, inert absorbent pad to prevent dust generation. Carefully scoop into a sealable polyethylene container.

  • Solution Spill: Absorb using inert materials (e.g., vermiculite or sand). Do not use combustible absorbents (like paper towels) if the compound is dissolved in an oxidizing or highly flammable solvent mixture.

  • Surface Decontamination: Wash the affected area with a mild alkaline detergent solution to hydrolyze any residual active pyrimidine, followed by a water rinse.

Waste Disposal Logistics:

  • Segregation: All waste containing 2,4-Dichloro-5-iodo-6-methylpyrimidine must be strictly segregated into Halogenated Organic Waste containers[7][9].

  • Quenching: Before disposal, unreacted starting material in the reaction mixture should be quenched. Slowly add a mild aqueous base (e.g., saturated NaHCO3​ ) to neutralize any generated HCl . If free iodine ( I2​ ) release is suspected during side reactions, treat the aqueous layer with a 10% Sodium Thiosulfate ( Na2​S2​O3​ ) solution until colorless[7].

  • Labeling: Clearly label the waste container with the specific CAS number (96949-46-1) and the GHS07 (Exclamation Mark) hazard pictogram to ensure safe downstream handling by Environmental Health and Safety (EHS) personnel[4][9].

References

  • NextSDS. "2,4-dichloro-5-iodo-6-methylpyrimidine — Chemical Substance Information". NextSDS Database.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". National Academies Press.[Link]

  • Washington State University Environmental Health & Safety. "Halogenated Solvents Standard Operating Procedure". WSU EHS.[Link]

  • University of British Columbia Safety & Risk Services. "Glove Selection Guide". UBC SRS.[Link]

Sources

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